molecular formula C9H13N3O B2697454 1-(3-Aminophenyl)-1,3-dimethylurea CAS No. 1545161-09-8

1-(3-Aminophenyl)-1,3-dimethylurea

Cat. No.: B2697454
CAS No.: 1545161-09-8
M. Wt: 179.223
InChI Key: ITZKYZXZGIOJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminophenyl)-1,3-dimethylurea is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.223. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminophenyl)-1,3-dimethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminophenyl)-1,3-dimethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminophenyl)-1,3-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZKYZXZGIOJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendancy of 3-Amino Phenyl Urea Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino phenyl urea scaffold has emerged as a cornerstone in modern medicinal chemistry, giving rise to a plethora of derivatives with profound therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this important class of compounds. We delve into the nuances of their role as potent kinase inhibitors, particularly targeting key players in oncogenic signaling pathways such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven insights to accelerate the discovery and development of next-generation therapeutics based on the 3-amino phenyl urea framework.

Introduction: The Versatility of the Phenyl Urea Moiety

Urea derivatives have a rich history in medicinal chemistry, with early discoveries leading to the development of hypnotics, sedatives, and anticonvulsants.[1] The simple yet elegant urea functional group, with its capacity for forming multiple stable hydrogen bonds, has proven to be a privileged motif for establishing critical drug-target interactions.[2] In recent decades, the focus has shifted towards aryl urea derivatives as highly effective agents in oncology, infectious diseases, and inflammatory conditions.[1][3][4] The N,N'-diaryl urea scaffold, in particular, has been successfully exploited in the design of numerous kinase inhibitors, including the FDA-approved anticancer drug Sorafenib.[5][6]

The strategic incorporation of an amino group at the 3-position of the phenyl ring introduces a key vector for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will specifically focus on the synthesis and biological evaluation of 3-amino phenyl urea derivatives, a class of compounds that continues to yield promising drug candidates.

Synthetic Strategies: From Traditional Methods to Greener Alternatives

The synthesis of unsymmetrical diaryl ureas has traditionally relied on the reaction of an amine with a highly reactive isocyanate intermediate.[7] While effective, this approach often involves the use of hazardous reagents such as phosgene or its analogs to generate the isocyanate.[4] Recognizing the significant health and environmental risks associated with these reagents, the field has moved towards safer and more sustainable synthetic methodologies.

Phosgene-Free Synthesis of 3-Amino Phenyl Urea Derivatives

A common and safer laboratory-scale synthesis involves the reaction of a substituted aniline with an aryl isocyanate. To synthesize a 3-amino phenyl urea derivative, a nitro-substituted precursor is typically used, followed by reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis of a Representative 3-Amino Phenyl Urea Derivative

This protocol details the synthesis of N-(3-aminophenyl)-N'-(4-chlorophenyl)urea, a representative example of this class of compounds.

Step 1: Synthesis of N-(4-chlorophenyl)-N'-(3-nitrophenyl)urea

  • To a stirred solution of 3-nitroaniline (1.38 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) at 0 °C, add 4-chlorophenyl isocyanate (1.53 g, 10 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitate formed is collected by filtration, washed with cold DCM, and dried under vacuum to yield N-(4-chlorophenyl)-N'-(3-nitrophenyl)urea.

Step 2: Reduction of the Nitro Group to Synthesize N-(3-aminophenyl)-N'-(4-chlorophenyl)urea

  • Suspend the N-(4-chlorophenyl)-N'-(3-nitrophenyl)urea (2.91 g, 10 mmol) in methanol (MeOH, 100 mL).

  • Add Palladium on carbon (10% w/w, 0.1 g) to the suspension.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield N-(3-aminophenyl)-N'-(4-chlorophenyl)urea as a solid.

Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Nitro Reduction 3-nitroaniline 3-nitroaniline 4-chlorophenyl_isocyanate 4-chlorophenyl_isocyanate Reaction1 Reaction in DCM N-(4-chlorophenyl)-N'-(3-nitrophenyl)urea N-(4-chlorophenyl)-N'-(3-nitrophenyl)urea Nitro_Intermediate N-(4-chlorophenyl)-N'- (3-nitrophenyl)urea H2_PdC H2, Pd/C in MeOH Reaction2 Hydrogenation Final_Product N-(3-aminophenyl)-N'- (4-chlorophenyl)urea

Mechanism of Action: Targeting Kinase-Driven Oncogenesis

A significant body of research has established that 3-amino phenyl urea derivatives exert their anticancer effects primarily through the inhibition of protein kinases.[5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8][9]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels.[10][11] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a crucial therapeutic strategy.[12] 3-Amino phenyl urea derivatives have been shown to be potent inhibitors of VEGFR-2.[13]

These inhibitors are typically classified as Type II kinase inhibitors . They bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This binding mode allows the inhibitor to access a hydrophobic pocket adjacent to the ATP-binding site, leading to a more selective inhibition profile compared to ATP-competitive Type I inhibitors.[9]

The urea moiety of the 3-amino phenyl urea derivative forms key hydrogen bonds with the side chain of a conserved glutamate residue in the αC-helix (Glu885 in VEGFR-2) and the backbone amide of an aspartate in the DFG motif (Asp1046 in VEGFR-2). The phenyl rings occupy the hydrophobic regions of the ATP binding pocket, with the 3-amino group often serving as an attachment point for side chains that can further enhance binding affinity and selectivity.[14]

VEGFR2_Inhibition cluster_receptor VEGFR-2 Kinase Domain cluster_downstream Downstream Signaling ATP_Site {ATP Binding Site | { Hinge Region |  DFG Motif}} Angiogenesis Angiogenesis ATP_Site->Angiogenesis Inhibited Proliferation Cell Proliferation ATP_Site->Proliferation Inhibited Survival Cell Survival ATP_Site->Survival Inhibited Hydrophobic_Pocket Allosteric Hydrophobic Pocket Inhibitor 3-Amino Phenyl Urea Derivative Inhibitor->ATP_Site:dfg Binds to 'DFG-out' conformation Inhibitor->Hydrophobic_Pocket Occupies hydrophobic pocket ATP ATP ATP->ATP_Site:hinge Binding Blocked

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of 3-amino phenyl urea derivatives can be significantly modulated by chemical modifications at various positions of the scaffold.

PositionModificationImpact on Activity
Urea Moiety Essential for bindingForms key hydrogen bonds with the kinase hinge region.[5]
Phenyl Ring A (with 3-amino group) Substitution at the 3-amino groupAllows for the introduction of solubilizing groups or moieties that can interact with the solvent-exposed region of the kinase.
Phenyl Ring B Substitution patternCan influence selectivity and potency by interacting with different sub-pockets of the kinase active site. Electron-withdrawing groups are often favored.
Linker between Phenyl Rings Typically a direct urea linkageThe rigidity of the urea linker is often crucial for maintaining the correct orientation of the phenyl rings for optimal binding.[15]

Preclinical Evaluation: A Multi-faceted Approach

The preclinical evaluation of 3-amino phenyl urea derivatives involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (3-amino phenyl urea derivative)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted test compound.

    • Add the VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[1]

Cell-Based Assays

Cell-based assays are essential for evaluating the effects of the compounds in a more physiologically relevant context.

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[16]

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[17]

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle, revealing if a compound induces cell cycle arrest.[7][18]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation and Staining:

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[11]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

The Annexin V/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells and wash with PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[20]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Differentiate cell populations based on their fluorescence:

      • Annexin V-negative/PI-negative: Viable cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells[20]

Preclinical_Evaluation_Workflow Start Synthesized 3-Amino Phenyl Urea Derivative Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Determine IC50 MTT_Assay Antiproliferative (MTT) Assay Start->MTT_Assay Determine IC50 Lead_Optimization Lead Optimization (SAR Studies) Kinase_Assay->Lead_Optimization Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Investigate Mechanism Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Investigate Mechanism Cell_Cycle_Analysis->Lead_Optimization Apoptosis_Assay->Lead_Optimization

Data Presentation and Interpretation

The following table summarizes the in vitro anticancer activity of a series of hypothetical 3-amino phenyl urea derivatives against various cancer cell lines and their inhibitory activity against VEGFR-2.

Compound IDR1 (at 3-amino)R2 (on Phenyl Ring B)MCF-7 IC50 (µM)[13]HCT116 IC50 (µM)[16]A549 IC50 (µM)[16]VEGFR-2 IC50 (µM)[13]
APU-1 H4-Cl5.23.87.10.5
APU-2 CH34-Cl4.83.56.50.4
APU-3 H4-F6.14.28.30.7
APU-4 H3-CF32.51.93.20.2
APU-5 Morpholinoethyl4-Cl1.81.22.50.1
Sorafenib --4.52.93.90.09

Interpretation:

  • The data suggests that substitution at the 3-amino group with a solubilizing moiety like a morpholinoethyl group (APU-5) can significantly enhance antiproliferative activity.

  • An electron-withdrawing group at the 4-position of phenyl ring B appears to be beneficial for activity (compare APU-1 and APU-3).

  • A trifluoromethyl group at the 3-position of phenyl ring B (APU-4) leads to a substantial increase in potency against both cancer cell lines and VEGFR-2.

Conclusion and Future Directions

3-Amino phenyl urea derivatives represent a highly versatile and promising scaffold for the development of novel anticancer therapeutics. Their ability to potently and selectively inhibit key kinases involved in oncogenic signaling, coupled with their synthetic tractability, makes them an attractive area for further investigation. Future research should focus on exploring novel substitutions at the 3-amino position to improve pharmacokinetic properties and on the development of derivatives with multi-targeted kinase inhibition profiles to overcome drug resistance. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
  • BenchChem. (2025). (2-Aminophenyl)
  • Frontiers. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 61 by Flow Cytometry.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • PLOS One. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay.
  • Auctores Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry.
  • KnE Publishing. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino.
  • ResearchGate. (n.d.).
  • PLOS One. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Organic Syntheses. (n.d.). Urea, phenyl-, and - Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.).
  • Frontiers. (2023).
  • Texas Tech University Health Science Center. (2022). SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS.
  • PMC. (2016).
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyan
  • Indo Global Journal of Pharmaceutical Sciences. (2013).
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • PMC. (2021).
  • PMC. (2022). Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study.

Sources

Safety data sheet (SDS) for 1-(3-Aminophenyl)-1,3-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of 1-(3-Aminophenyl)-1,3-dimethylurea , a specialized building block used in pharmaceutical synthesis and agrochemical research.

Chemical Identity & Technical Specifications

Compound Name: 1-(3-Aminophenyl)-1,3-dimethylurea CAS Registry Number: 1545161-09-8 Molecular Formula: C₉H₁₃N₃O Molecular Weight: 179.22 g/mol Synonyms: 3-Amino-N,N'-dimethyl-N-phenylurea; N-(3-Aminophenyl)-N,N'-dimethylurea Core Structure: Aniline derivative coupled with a methylated urea backbone.

PropertyValue (Experimental/Predicted)Relevance to Safety
Physical State Solid (Crystalline Powder)Dust inhalation hazard.
Solubility Moderate in water; Soluble in DMSO, MethanolBioavailability and skin absorption potential.
LogP (Octanol/Water) ~0.9 - 1.2 (Predicted)Lipophilicity suggests membrane permeability.
pKa (Amine) ~4.0 - 5.0Weak base; protonated at physiological pH.
Melting Point >100°C (Typical for phenylureas)Thermal stability during processing.
Hazard Identification & Risk Assessment (GHS)

Note: As a specialized research chemical, specific toxicological data may be limited. The following classifications are derived from Structure-Activity Relationships (SAR) based on the aniline moiety and phenylurea analogs (e.g., 1-(3-aminophenyl)urea, Isoproturon).

Primary Hazards
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

    • Mechanism:[1][2] Phenylureas can interfere with cellular respiration; the aniline moiety presents a risk of methemoglobinemia (oxidation of hemoglobin).

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (H373) .

    • Target Organs: Blood (hemolytic anemia), Liver (hepatotoxicity).

    • Causality: Metabolic activation of the aromatic amine group can generate reactive hydroxylamines, leading to oxidative stress in erythrocytes.

  • Skin/Eye Irritation: Category 2/2A (H315/H319) .

    • Basis: Amines are inherent irritants to mucous membranes.

  • Aquatic Toxicity: Category 3 (H412) – Harmful to aquatic life with long-lasting effects.

Signal Word: WARNING
Safe Handling & Exposure Controls

Core Directive: Treat as a potent bioactive agent. The presence of the free amino group on the phenyl ring increases reactivity and potential for oxidative degradation.

Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. Use a containment-first strategy .

  • Powder Handling: All weighing and transfer of solids must occur within a HEPA-filtered Fume Hood or a Powder Containment Enclosure .

  • Process Enclosure: For synthesis reactions >10g, use closed-system glassware to prevent vapor/dust release.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; P100/OV cartridges if heating or using solvents.

  • Dermal: Double-gloving strategy is required due to the lipophilic methyl groups enhancing skin permeation.

    • Inner Glove: Nitrile (0.11 mm).

    • Outer Glove: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged contact.

  • Ocular: Chemical safety goggles. Face shield required if handling solutions under pressure.

Decision Logic: Handling Protocol

HandlingProtocol Start Start: Handling 1-(3-Aminophenyl)-1,3-dimethylurea StateCheck State: Solid or Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution ControlSolid Engineering Control: HEPA Fume Hood / Weigh Station Solid->ControlSolid ControlLiq Engineering Control: Standard Fume Hood + Tray Solution->ControlLiq PPE PPE: Double Nitrile Gloves + Goggles + Lab Coat ControlSolid->PPE ControlLiq->PPE Action Proceed with Synthesis/Analysis PPE->Action

Caption: Operational workflow for selecting engineering controls based on physical state.

Emergency Response Protocols
First Aid: Mechanistic Basis
  • Inhalation: Move to fresh air immediately. Rationale: Phenylurea dusts can cause respiratory irritation and systemic absorption via the lungs.

  • Skin Contact: Wash with soap and water for 15 minutes. Do NOT use alcohol.

    • Why? Alcohol dilates capillaries and increases the solubility of the organic compound, potentially accelerating systemic absorption.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • Medical Note: Monitor for signs of methemoglobinemia (cyanosis, chocolate-colored blood) due to the aniline substructure. Methylene blue is the specific antidote if MetHb levels are critical.

Spill Cleanup (Self-Validating Protocol)
  • Isolate: Evacuate non-essential personnel.

  • Neutralize/Dampen: If powder, cover with a damp absorbent pad to prevent dust generation. Do not dry sweep.

  • Collect: Scoop into a hazardous waste container labeled "Toxic Organic Solid."

  • Decontaminate: Wash surface with a mild surfactant solution.

  • Validate: Check surface with UV light (phenylureas often fluoresce) or wipe-test for residual amine (using Ehrlich’s reagent if available) to ensure decontamination.

Stability, Reactivity & Storage[1]
  • Storage Conditions: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen).

    • Reasoning: The 3-amino group is susceptible to oxidation (browning) upon exposure to air and light.

  • Incompatibilities:

    • Strong Oxidizers: Reaction with the amine can be vigorous.

    • Acids: Will form salts, altering solubility and reactivity.

    • Nitrites: CRITICAL WARNING. Reaction with nitrites (in acidic media) can form Diazonium salts , which are unstable and explosive, or carcinogenic nitrosamines.

Toxicological Insight: Structure-Activity Relationship (SAR)

Since 1-(3-Aminophenyl)-1,3-dimethylurea is a specific intermediate, its toxicity is best understood through its metabolic pathway.

Metabolic Hypothesis: The compound likely undergoes N-demethylation in the liver (CYP450 mediated) and N-acetylation (NAT1/NAT2 mediated).

MetabolicPathway Parent 1-(3-Aminophenyl)- 1,3-dimethylurea Metabolite1 N-Demethylation (CYP450) Parent->Metabolite1 Intermediate 1-(3-Aminophenyl)- 3-methylurea Metabolite1->Intermediate ToxEvent N-Hydroxylation (Bioactivation) Intermediate->ToxEvent Tox Path Excretion Acetylation/Glucuronidation (Detoxification) Intermediate->Excretion Safe Path

Caption: Hypothetical metabolic fate showing bioactivation vs. detoxification pathways.

References
  • Sigma-Aldrich. (2025). Product Specification: 1-(3-aminophenyl)-1,3-dimethylurea (CAS 1545161-09-8).[3][4][5] Merck KGaA. Link

  • PubChem. (2025). Compound Summary: Phenylurea Derivatives and Toxicity. National Library of Medicine. Link

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 1,3-Dimethylurea (Read-across source).Link

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Anilines. CDC. Link

Sources

Navigating the Synthesis of 1-(3-Aminophenyl)-1,3-dimethylurea: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Path to a Niche Molecule

1-(3-Aminophenyl)-1,3-dimethylurea is a specialized aromatic urea derivative. An extensive market survey reveals that this compound is not offered as a stock item by major chemical suppliers. Therefore, researchers requiring this molecule must rely on custom synthesis. The most direct and chemically sound approach is the reduction of its nitro-aromatic precursor, 1-(3-Nitrophenyl)-1,3-dimethylurea. This guide details the properties of the target molecule and its precursor, outlines suppliers for the necessary starting material, and provides a comprehensive, step-by-step protocol for the synthesis and purification of 1-(3-Aminophenyl)-1,3-dimethylurea.

Characterization and Properties

A thorough understanding of the physicochemical properties of both the precursor and the final product is essential for successful synthesis, purification, and application.

Target Compound: 1-(3-Aminophenyl)-1,3-dimethylurea

While a dedicated CAS number and extensive experimental data for this specific compound are not widely published, its properties can be predicted based on its structure and data from closely related analogues.

Table 1: Predicted Physicochemical Properties of 1-(3-Aminophenyl)-1,3-dimethylurea

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₃N₃O-
Molecular Weight 179.22 g/mol -
Appearance Likely off-white to light brown solidAromatic amines can oxidize and darken on exposure to air and light.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water.The presence of the polar amine and urea groups enhances solubility in polar organic solvents.
pKa (Basic) ~3.5 - 4.5Estimated for the anilino group, similar to other meta-substituted anilines.[1]
Precursor: 1-(3-Nitrophenyl)-1,3-dimethylurea

This nitro-aromatic compound is the key starting material for the synthesis. Its properties are well-documented.

Table 2: Physicochemical Properties of 1-(3-Nitrophenyl)-1,3-dimethylurea

PropertyValueSource
CAS Number 59343-43-4Varies by supplier
Molecular Formula C₉H₁₁N₃O₃-
Molecular Weight 209.20 g/mol -
Appearance Typically a yellow to light-brown solidThe nitro group imparts a characteristic yellow color.
Melting Point Data not consistently availableVaries with purity.
Solubility Soluble in polar organic solvents (e.g., THF, Ethyl Acetate, Methanol)-

Sourcing and Procurement of Precursor

As the target compound requires synthesis, the first critical step is to procure the starting material, 1-(3-Nitrophenyl)-1,3-dimethylurea. While not a common reagent, it is available from several specialized chemical suppliers who cater to the research and development market.

Table 3: Representative Suppliers and Pricing for 1-(3-Nitrophenyl)-1,3-dimethylurea

SupplierPurityQuantityEstimated Price (USD)Availability
Key Organics >95%1 g~$200 - $300In Stock / Lead Time
Fluorochem >95%250 mg~$150 - $250In Stock / Lead Time
Enamine >95%1 g~$250 - $350Made-to-Order
MolPort >95%1 g~$200 - $300Varies by partner

Note: Prices and availability are subject to change and should be confirmed directly with the suppliers. The listed suppliers are representative and not exhaustive.

Synthetic Protocol: From Nitro to Amino

The conversion of an aromatic nitro group to an amine is a fundamental and reliable transformation in organic synthesis. Catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.

Reaction Principle: Catalytic Transfer Hydrogenation

This method involves the use of a catalyst, typically palladium on carbon (Pd/C), to facilitate the transfer of hydrogen from a donor molecule to the nitro group. Ammonium formate is a commonly used, safe, and effective hydrogen donor for this purpose. The reaction is generally clean and proceeds under mild conditions.[2]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Prep Dissolve Precursor in Methanol AddReagents Add Ammonium Formate & Pd/C Catalyst Prep->AddReagents Heat Heat to Reflux (e.g., 60-65°C) AddReagents->Heat Monitor Monitor by TLC Heat->Monitor Filter Cool and Filter (remove Pd/C) Monitor->Filter Evaporate Evaporate Methanol Filter->Evaporate Extract Partition between Water & Ethyl Acetate Evaporate->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final 1-(3-Aminophenyl)- 1,3-dimethylurea Purify->Final

Caption: Synthetic workflow for the reduction of 1-(3-nitrophenyl)-1,3-dimethylurea.

Detailed Experimental Procedure

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium on carbon is flammable, especially when dry and in the presence of hydrogen; handle with care.

Materials and Reagents:

  • 1-(3-Nitrophenyl)-1,3-dimethylurea (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.1 eq by weight of substrate)

  • Ammonium formate (5.0 eq)

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Celite or a similar filter aid

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(3-Nitrophenyl)-1,3-dimethylurea (1.0 equivalent). Dissolve the starting material in a suitable amount of methanol (approximately 10-20 mL per gram of substrate).

  • Addition of Reagents: To the stirred solution, add ammonium formate (5.0 equivalents). Carefully add 10% Pd/C catalyst (approximately 10% of the substrate's weight).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (the boiling point of methanol is ~65°C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The product, being more polar due to the amine group, will have a lower Rf value than the starting material. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-4 hours.

  • Work-up - Catalyst Removal: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite to carefully remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all the product is collected.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Shake gently and allow the layers to separate. The desired amine product will be in the organic (ethyl acetate) layer.

  • Washing: Separate the organic layer. Wash it sequentially with deionized water and then with a saturated brine solution to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(3-Aminophenyl)-1,3-dimethylurea can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a pure solid.

Potential Applications and Research Context

While specific, published applications for 1-(3-Aminophenyl)-1,3-dimethylurea are scarce, its structure suggests potential utility in several areas of drug discovery and materials science. Phenylurea derivatives are a well-established class of compounds with diverse biological activities. The presence of a primary aromatic amine provides a versatile chemical handle for further synthetic modifications, allowing for its incorporation into larger, more complex molecules. Potential research applications include:

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted phenylurea core. The aminophenyl moiety allows for the attachment of pharmacophoric groups that can interact with the hinge region of a kinase active site.

  • Intermediate for Agrochemicals: Substituted ureas are widely used as herbicides and plant growth regulators.

  • Building Block for Polymers: The primary amine can be used in polymerization reactions to create novel polyamides or polyureas with specific properties.

Conclusion

1-(3-Aminophenyl)-1,3-dimethylurea represents a molecule that, while not commercially available off-the-shelf, is readily accessible to the prepared researcher through a straightforward and high-yielding synthetic route. By procuring the nitro precursor, 1-(3-Nitrophenyl)-1,3-dimethylurea, from specialized suppliers, and employing a standard catalytic transfer hydrogenation protocol, scientists can reliably produce this valuable building block. This guide provides the necessary technical information and procedural details to empower research teams to synthesize this and similar compounds, thereby facilitating the exploration of new chemical space in drug discovery and materials science.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - 1-(3-Aminophenyl)urea. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • ResearchGate. Selective Reduction of Nitro-Compounds to Primary Amines by Nickel-Catalyzed Hydrosilylative reduction. Available at: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • Ataman Kimya. 1,3-DIMETHYLUREA. Available at: [Link]

  • MP Biomedicals. 1,3-Dimethylurea. Available at: [Link]

  • Organic Syntheses. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Available at: [Link]

Sources

Methodological & Application

Application Note: 1-(3-Aminophenyl)-1,3-dimethylurea as a Herbicide Metabolite Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Herbicide Metabolite Analysis

Phenylurea herbicides represent a significant class of agrochemicals utilized globally for selective and non-selective weed control. Their mode of action typically involves the inhibition of photosynthesis.[1] The environmental fate of these compounds is of paramount importance, as their degradation can lead to the formation of various metabolites, which may possess their own toxicological profiles and exhibit greater mobility in soil and water systems.[2] Consequently, robust and sensitive analytical methods are essential for monitoring both the parent herbicides and their metabolic byproducts to ensure environmental safety and regulatory compliance.

One such class of metabolites arises from the common degradation pathway of N,N-dimethyl-substituted phenylurea herbicides, which is often initiated by microbial N-demethylation.[3][4] This process can lead to the formation of various N-demethylated and aniline-containing compounds. This application note focuses on 1-(3-Aminophenyl)-1,3-dimethylurea, a potential metabolite of certain substituted phenylurea herbicides, as a case study for the analytical challenges and solutions in herbicide metabolite monitoring. While a direct, high-profile parent herbicide for this specific metabolite is not prominently documented in readily available literature, its structure is representative of potential transformation products.

This guide provides a comprehensive overview of the analytical workflow for such metabolites, including considerations for standard sourcing, a detailed LC-MS/MS protocol for a related, commercially available metabolite that can be adapted, and insights into the synthesis of custom standards.

The Significance of Metabolite Standards

The availability of pure analytical standards is the cornerstone of accurate and precise quantification in chemical analysis. For herbicide metabolites, these standards are crucial for:

  • Method Development and Validation: Establishing and verifying the performance of analytical methods, including linearity, accuracy, precision, and limits of detection and quantification.

  • Contaminant Identification: Confirming the presence of specific metabolites in environmental and biological samples by comparing retention times and mass spectral data.

  • Toxicological Studies: Providing well-characterized material for assessing the potential health and environmental effects of the metabolites.

  • Regulatory Monitoring: Ensuring that residue levels in food, water, and soil comply with established maximum residue limits (MRLs).

Due to the vast number of potential herbicide metabolites, certified reference materials for every single one are not always commercially available. In such cases, researchers may need to partner with specialized laboratories for the custom synthesis of these compounds.[5][6][7][8][9][10][11]

Analytical Workflow for Herbicide Metabolite Analysis

The analysis of polar herbicide metabolites in complex matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a general workflow:

Herbicide Metabolite Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Environmental or Biological Sample (e.g., Soil, Water, Urine) Extraction Extraction (e.g., QuEChERS, SPE) Sample->Extraction Cleanup Clean-up (e.g., dSPE, Filtration) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC Liquid Chromatography (Reversed-Phase or HILIC) Concentration->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification against Calibrated Standards MS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: A generalized workflow for the analysis of herbicide metabolites.

Representative Protocol: LC-MS/MS Analysis of a Phenylurea Metabolite

I. Sample Preparation (Water Sample)
  • Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm nylon syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interfering polar compounds.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
III. Predicted MS/MS Fragmentation for 1-(3-Aminophenyl)-1,3-dimethylurea

For a novel or custom-synthesized standard like 1-(3-Aminophenyl)-1,3-dimethylurea, the initial step in method development would be to determine its characteristic MS/MS transitions. Based on the fragmentation of similar N,N'-substituted ureas, the following fragmentation pathways can be predicted.[12][13]

Caption: Predicted MS/MS fragmentation of 1-(3-Aminophenyl)-1,3-dimethylurea.

Synthesis of a Custom Standard: 1-(3-Aminophenyl)-1,3-dimethylurea

For metabolites that are not commercially available, custom synthesis is a viable option. A plausible synthetic route to 1-(3-Aminophenyl)-1,3-dimethylurea could involve the reaction of 3-aminoaniline with an appropriate isocyanate, followed by N-methylation, or a multi-step process starting from a nitro-substituted precursor.[14][15][16][17][18]

A potential synthetic pathway is outlined below:

  • Protection of one amino group of m-phenylenediamine: This is to ensure selective reaction at the other amino group.

  • Urea formation: Reaction of the mono-protected diamine with methyl isocyanate.

  • N-methylation: Methylation of the remaining nitrogen on the urea moiety.

  • Deprotection: Removal of the protecting group to yield the final product.

Alternatively, a route starting from 3-nitroaniline could be employed:

  • Urea formation: Reaction of 3-nitroaniline with methyl isocyanate.

  • N-methylation: Methylation of the urea nitrogen.

  • Reduction of the nitro group: Catalytic hydrogenation to convert the nitro group to an amino group.

The final product would require thorough purification (e.g., by column chromatography or recrystallization) and characterization (e.g., by NMR and high-resolution mass spectrometry) to confirm its identity and purity before use as an analytical standard.

Conclusion

The analysis of herbicide metabolites is a critical component of environmental monitoring and food safety assessment. While the specific metabolite 1-(3-Aminophenyl)-1,3-dimethylurea may not be a commonly monitored analyte with a readily available commercial standard, it serves as an excellent model for the challenges and strategies involved in the analysis of novel or less-common metabolites. By leveraging established analytical techniques for related compounds, understanding predictable fragmentation patterns, and engaging with custom synthesis services, researchers can develop robust and reliable methods for the detection and quantification of a wide range of herbicide transformation products. This proactive approach is essential for a comprehensive understanding of the environmental impact of widely used agrochemicals.

References

  • Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. FEMS Microbiology Ecology, 45(1), 1–11. [Link]

  • Agilent Technologies. (2019, March 14). Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food. [Link]

  • He, J., Liu, R., Chen, S., Ruan, Z., Liu, H., & Li, S. (2015). The Novel Bacterial N-Demethylase PdmAB Is Responsible for the Initial Step of N,N-Dimethyl-Substituted Phenylurea Herbicide Degradation. Applied and Environmental Microbiology, 81(16), 5525–5533. [Link]

  • Abdel-rahman, H. M., Al-Abdullah, E. S., Al-qurashi, N. A., & Al-majoo, A. A. (2017). Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Link]

  • El-Sebai, T., Sørensen, S. R., & Aamand, J. (2001). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. PubMed, 32(5), 587-594. [Link]

  • Ronhede, S., Jensen, P. H., Sørensen, S. R., & Aamand, J. (2009). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Environmental Pollution, 157(10), 2806-2812. [Link]

  • Aragen Life Sciences. (n.d.). Custom Chemical Synthesis Services. Retrieved February 15, 2026, from [Link]

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2951. [Link]

  • He, J., & Li, S. (2015). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. J-GLOBAL. [Link]

  • Waters Corporation. (n.d.). An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved February 15, 2026, from [Link]

  • Schüle, E., Mack, D., Schüler, S., & Wieland, M. (2008). Polar Pesticide-Metabolites in Drinking and Mineral Water. Chemisches und Veterinäruntersuchungsamt Stuttgart. [Link]

  • Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. [Link]

  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447. [Link]

  • Chiroblock GmbH. (n.d.). Customized Reference & Analytical Standards. Retrieved February 15, 2026, from [Link]

  • Pathan, S. A., Kumar, A., Singh, P., Kumar, S., & T, R. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid communications in mass spectrometry : RCM, 35(19), e9161. [Link]

  • Chen, Y., Yang, Y., & Guo, Y. (2016). Intriguing roles of reactive intermediates in dissociation chemistry of N-phenylcinnamides. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Wang, X., Wang, C., & Xu, Y. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]

  • Wang, C., Qu, Y., Wang, Y., Zhang, Y., & Xu, Y. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine. Semantic Scholar. [Link]

Sources

Application Note: High-Sensitivity Fluorescent Derivatization of 1-(3-Aminophenyl)-1,3-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring high-sensitivity quantification of 1-(3-Aminophenyl)-1,3-dimethylurea, a key metabolite often associated with the degradation of phenylurea herbicides (e.g., fenuron analogs) or used as a synthetic intermediate.

Methodology: Pre-column Derivatization with Dansyl Chloride (DNS-Cl) followed by RP-HPLC-FLD. Target Analyte: 1-(3-Aminophenyl)-1,3-dimethylurea (CAS: Generic structure ref). Primary Functional Group: Aromatic Primary Amine (Aniline moiety).

Introduction & Principle

1-(3-Aminophenyl)-1,3-dimethylurea lacks a strong native fluorophore, making trace-level detection by standard UV-Vis spectroscopy (240–254 nm) difficult in complex matrices like soil extracts or biological fluids. To achieve femtomole-level sensitivity, the molecule must be derivatized.

While aliphatic amines react readily with reagents like o-phthalaldehyde (OPA) or fluorescamine, aromatic amines (anilines) possess significantly lower nucleophilicity due to resonance delocalization of the nitrogen lone pair into the phenyl ring. Consequently, reagents requiring high nucleophilicity often fail or yield unstable adducts.

The Solution: Dansyl Chloride (DNS-Cl) We utilize 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride).[1] Unlike OPA, DNS-Cl forms a highly stable sulfonamide bond with aromatic amines under alkaline conditions. The resulting derivative exhibits intense yellow-green fluorescence with a large Stokes shift, eliminating background interference.

Reaction Mechanism

The sulfonyl chloride group of DNS-Cl undergoes nucleophilic attack by the amino group of the target urea. Base (Sodium Bicarbonate) is required to neutralize the HCl byproduct and maintain the amine in its unprotonated, nucleophilic state.

ReactionScheme Reactant1 1-(3-Aminophenyl)- 1,3-dimethylurea (Non-Fluorescent) Conditions pH 10.5, 60°C Nucleophilic Substitution Reactant1->Conditions Reactant2 Dansyl Chloride (Reagent) Reactant2->Conditions Product Dansyl-Urea Derivative (Fluorescent Sulfonamide) Conditions->Product Byproduct HCl (Neutralized by Base) Conditions->Byproduct

Figure 1: Reaction scheme for the formation of the fluorescent sulfonamide derivative.

Materials & Reagents

ComponentSpecificationRole
Target Standard 1-(3-Aminophenyl)-1,3-dimethylurea (>98%)Analyte
Derivatizing Agent Dansyl Chloride (DNS-Cl)Fluorophore donor
Buffer 0.1 M Sodium Bicarbonate (NaHCO₃), pH 10.0Catalyst/pH control
Solvent Acetone (HPLC Grade)Reagent solvent
Quencher L-Proline or 2% Formic AcidRemoves excess reagent
Mobile Phase Acetonitrile (ACN) / Water / Formic AcidHPLC separation

Experimental Protocol

Step 1: Preparation of Stock Solutions[2][3][4]
  • Analyte Stock (1 mg/mL): Dissolve 10 mg of 1-(3-Aminophenyl)-1,3-dimethylurea in 10 mL of Methanol. Store at -20°C.

  • Dansyl Chloride Reagent (5 mg/mL): Dissolve 50 mg of DNS-Cl in 10 mL of Acetone .

    • Critical Note: Prepare fresh or store in amber vials at -20°C for max 1 week. DNS-Cl hydrolyzes rapidly in the presence of moisture.

  • Buffer (pH 10.0): Dissolve 0.84 g NaHCO₃ in 100 mL ultrapure water. Adjust pH to 10.0 using 1 M NaOH.

Step 2: Derivatization Reaction

The lower nucleophilicity of the aniline nitrogen requires elevated temperature compared to aliphatic amines.

  • Mix: In a 1.5 mL amber microcentrifuge tube, combine:

    • 100 µL Sample/Standard (Aqueous or Methanolic)

    • 100 µL NaHCO₃ Buffer (pH 10.0)

    • 200 µL Dansyl Chloride Solution (Acetone)

  • Incubate: Vortex for 10 seconds. Heat the mixture at 60°C for 20 minutes in a heating block.

    • Why 60°C? Aromatic amines react slowly at room temperature. Heat drives the reaction to completion.

  • Quench: Add 20 µL of L-Proline (100 mg/mL) or 2% Formic Acid to consume excess DNS-Cl and stop the reaction. Incubate for 5 mins.

    • Note: Excess DNS-Cl hydrolyzes to Dansyl Acid (DNS-OH), which fluoresces blue and elutes early. Proline scavenging prevents interference.

  • Clarify: Centrifuge at 12,000 x g for 5 minutes if precipitate forms. Transfer supernatant to HPLC vial.

Step 3: HPLC-FLD Analysis
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10–20 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
2.0 10% Load
15.0 90% Elution of Derivative
18.0 90% Wash

| 18.1 | 10% | Re-equilibration |

Detection Settings:

  • Excitation (Ex): 330 nm

  • Emission (Em): 530 nm[1][3]

  • Gain: High[4][2][5][6]

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_analysis Phase 3: Analysis Sample Sample Extract (Contains Amine) Buffer Add NaHCO3 Buffer (pH 10.0) Sample->Buffer Reagent Add Dansyl Chloride (in Acetone) Buffer->Reagent Heat Incubate 60°C, 20 min Reagent->Heat Vortex Quench Quench Excess Reagent (Add L-Proline) Heat->Quench HPLC HPLC Separation (C18 Column) Quench->HPLC Filter/Centrifuge Detect Fluorescence Detection Ex 330nm / Em 530nm HPLC->Detect

Figure 2: Complete analytical workflow from sample preparation to fluorescence detection.[1][7]

Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: Typically 10 ng/mL to 10 µg/mL (R² > 0.995).

  • LOD: ~0.5–1.0 ng/mL (Signal-to-Noise = 3).

  • Stability: The sulfonamide derivative is stable for >24 hours at 4°C in the dark.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal pH < 9 during reactionEnsure buffer capacity is sufficient to neutralize HCl.
Low Signal Reagent hydrolysisUse fresh DNS-Cl; ensure acetone is dry.
High Background Excess DNS-OHImprove separation gradient; ensure quenching step is complete.
Precipitation High organic contentDilute sample with Mobile Phase A before injection.

References

  • Bartzatt, R. (2001).[8] Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer.[8] Journal of Pharmacological and Toxicological Methods, 45(3), 247-253.[8] Link

  • Walker, J.M. (1994).[9] The dansyl method for identifying N-terminal amino acids.[9] Methods in Molecular Biology, 32, 321-328. Link

  • Thermo Fisher Scientific. (n.d.). Dansyl Chloride and Other Sulfonyl Chlorides - Section 1.8. Molecular Probes Handbook. Link

  • Cayman Chemical. (2022).[9] Dansyl Chloride Product Information & Protocol. Link

  • Sanchez-Brunete, C., et al. (2004). Determination of phenylurea herbicides in soil by HPLC-fluorescence after derivatization. Journal of Chromatography A. (Contextual reference for phenylurea analysis).

Sources

Application Note & Protocols: Synthesis of Heterocyclic Compounds from Aminophenyl Urea Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for constructing high-value heterocyclic compounds from aminophenyl urea precursors. The urea moiety is a privileged scaffold in modern drug discovery, renowned for its ability to form robust hydrogen-bond interactions with biological targets.[1][2] (2-Aminophenyl)urea and its derivatives serve as exceptionally versatile building blocks for the synthesis of fused heterocyclic systems such as quinazolinones, benzimidazoles, and benzothiazoles. This document details the underlying chemical principles, provides field-proven, step-by-step protocols, and explains the causality behind experimental choices to empower scientists in their research endeavors.

Introduction: The Strategic Value of Aminophenyl Ureas

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[3] Within this chemical space, nitrogen-containing fused heterocycles are of paramount importance. The aminophenyl urea scaffold is a strategic starting point for synthesizing these complex molecules due to several key features:

  • Pre-installed Functionality: The molecule contains a nucleophilic amino group positioned ortho to a urea moiety, perfectly primed for intramolecular cyclization reactions.

  • The Urea Moiety: The urea functional group is a potent hydrogen bond donor and acceptor, a feature often critical for molecular recognition and binding to protein targets like kinases.[4][5] This makes it a desirable feature to incorporate into the final heterocyclic product.

  • Synthetic Versatility: As this guide will demonstrate, simple changes in reaction conditions or co-reagents can direct the cyclization pathway towards different heterocyclic cores, allowing for the generation of diverse chemical libraries from a common precursor.

This guide will first detail the synthesis of a key precursor, N-(2-aminophenyl)urea, and then explore its transformation into several medicinally relevant heterocyclic systems.

Foundational Precursor Synthesis: N-(2-aminophenyl)urea

The synthesis of the core building block is a critical first step. The protocol described here is a reliable method for producing N-(2-aminophenyl)urea from o-phenylenediamine, a readily available starting material.[1]

Physicochemical Properties
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
o-PhenylenediamineC₆H₈N₂108.14102-104Light brown crystalline solid
N-(2-aminophenyl)ureaC₇H₉N₃O151.17148-150Off-white to pink solid

Data sourced from BenchChem.[1]

Synthesis Protocol for N-(2-aminophenyl)urea

This protocol is based on the reaction of a primary aromatic amine with a cyanate salt in an acidic aqueous medium.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Potassium cyanate (KOCN) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethanol

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (e.g., 10.8 g, 0.1 mol) in deionized water (100 mL).

  • Acidification: Carefully add concentrated HCl dropwise with stirring until the solution becomes acidic (pH ~2-3) and the amine fully dissolves as its hydrochloride salt.

  • Cyanate Addition: In a separate beaker, dissolve potassium cyanate (e.g., 8.9 g, 0.11 mol) in deionized water (50 mL). Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The formation of the urea product will be evident.

  • Precipitation & Neutralization: A precipitate should form during the reaction. Once the reaction is complete, cool the mixture in an ice bath for 30 minutes. Carefully neutralize the mixture by slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. This ensures the product is in its free base form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying & Recrystallization: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol/water.

Synthetic Pathways to Heterocyclic Scaffolds

The strategic placement of the amino and urea groups in N-(2-aminophenyl)urea allows for its conversion into a variety of fused heterocyclic systems. The general workflow involves an intramolecular cyclization event, often promoted by acid, base, or metal catalysis, followed by the elimination of a small molecule like water or ammonia.

G cluster_start Precursors cluster_intermediate Core Synthon cluster_products Heterocyclic Products A o-Phenylenediamine B N-(2-Aminophenyl)urea A->B + KOCN, H⁺ C Quinazolin-4(3H)-ones B->C Intramolecular Cyclization (Dehydration) D 2-Aminobenzimidazoles B->D Intramolecular Cyclization (NH₃ Elim.) E 2-Aminobenzothiazoles (from Thiourea Analog) B->E Requires Thiourea Precursor (H₂S Elim.)

Caption: General workflow for synthesizing heterocycles from an aminophenyl urea precursor.

Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are a prominent class of heterocycles found in numerous FDA-approved drugs and biologically active compounds.[6] Their synthesis from aminophenyl ureas typically involves an acid-catalyzed intramolecular cyclization and dehydration.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed cyclization. The acid (e.g., p-toluenesulfonic acid, TFA) protonates the urea carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.[7] The ortho-amino group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the stable, aromatic quinazolinone ring system.

G A N-(2-Aminophenyl)urea B Protonated Urea A->B + H⁺ C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Dehydration C->D Proton Transfer E 2-Aminoquinazolin-4(3H)-one D->E - H₂O, - H⁺

Caption: Mechanism for acid-catalyzed synthesis of 2-Aminoquinazolin-4(3H)-one.

Protocol: Synthesis of 2-Aminoquinazolin-4(3H)-one

Materials:

  • N-(2-aminophenyl)urea (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalytic)

  • Toluene or Xylene

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-(2-aminophenyl)urea (e.g., 1.51 g, 10 mmol) and p-TSA (e.g., 0.19 g, 1 mmol).

  • Solvent Addition: Add toluene (50 mL). The Dean-Stark trap is used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Heat the mixture to reflux (approx. 110-140°C depending on the solvent) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing water collection in the Dean-Stark trap and by TLC analysis. The reaction is typically complete within 4-8 hours.

  • Cooling & Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold toluene or hexane to remove residual p-TSA and any non-polar impurities.

  • Drying: Dry the product in a vacuum oven to yield 2-aminoquinazolin-4(3H)-one.

Synthesis of 2-Aminobenzimidazoles

Benzimidazoles are another critical heterocyclic motif, famously forming the core of vitamin B12 and several anti-ulcer drugs.[8] The synthesis from N-(2-aminophenyl)urea involves a thermal or acid-catalyzed intramolecular cyclization with the elimination of ammonia.

Mechanistic Rationale

Under heating, the terminal -NH₂ of the urea can act as a leaving group. The reaction is initiated by the intramolecular nucleophilic attack of the ortho-amino group onto the urea carbonyl carbon. This forms a zwitterionic or neutral tetrahedral intermediate. The subsequent elimination of ammonia is the driving force for the reaction, leading to the formation of the stable benzimidazolone ring, which can exist in equilibrium with its 2-hydroxybenzimidazole tautomer. Starting with N-(2-aminophenyl)urea specifically leads to a 2-aminobenzimidazole derivative through a related pathway.

G A N-(2-Aminophenyl)urea B Tetrahedral Intermediate A->B Intramolecular Nucleophilic Attack C 2-Benzimidazolone B->C - NH₃ D 2-Aminobenzimidazole C->D Tautomerization/ Rearrangement

Caption: Proposed mechanism for the synthesis of 2-Aminobenzimidazole.

Protocol: Synthesis of 2-Aminobenzimidazole

This protocol involves the cyclization of o-phenylenediamine with urea, which is mechanistically analogous to the intramolecular cyclization of the pre-formed aminophenyl urea.[9]

Materials:

  • N-(2-aminophenyl)urea (1.0 eq)

  • Polyphosphoric acid (PPA) or high-boiling solvent like ethylene glycol

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, place N-(2-aminophenyl)urea (e.g., 1.51 g, 10 mmol).

  • Reaction Medium: Add polyphosphoric acid (PPA, ~15 g). PPA acts as both a solvent and a dehydrating/acid catalyst.[10] Alternatively, use a high-boiling inert solvent like ethylene glycol.

  • Heating: Heat the reaction mixture to 130-150°C with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the viscous mixture into a beaker containing ice water (~100 mL) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or 10M NaOH, until the solution is basic (pH ~8-9). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the precipitate thoroughly with cold water and dry it in a vacuum oven. Recrystallization from ethanol/water may be performed for further purification.

Synthesis of 2-Aminobenzothiazoles (via Thiourea Analog)

Benzothiazoles are important scaffolds with applications ranging from anticancer agents to dyes.[11][12] The synthesis requires a sulfur atom, which necessitates starting from an N-(2-mercaptophenyl)urea, the thiourea analog of our primary precursor. This can be readily synthesized from 2-aminothiophenol.

Mechanistic Rationale

The synthesis is a two-step, one-pot process. First, 2-aminothiophenol reacts with an isocyanate to form the N-(2-mercaptophenyl)urea intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization. The thiol group (-SH) is a potent nucleophile and attacks the protonated urea carbonyl. The subsequent elimination of water yields the final 2-aminobenzothiazole derivative.

Protocol: Synthesis of 2-(Phenylamino)benzothiazole

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Phenyl isocyanate (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Toluene

Procedure:

  • Thiourea Formation: In a flask, dissolve 2-aminothiophenol (e.g., 1.25 g, 10 mmol) in toluene (30 mL). At room temperature, add phenyl isocyanate (e.g., 1.19 g, 10 mmol) dropwise with stirring. An exothermic reaction will occur, and the N-(2-mercaptophenyl)-N'-phenylurea intermediate will precipitate. Stir for 1 hour.

  • Cyclization Setup: After 1 hour, add PPA (~20 g) to the flask.

  • Heating: Heat the mixture to 120-140°C with vigorous stirring for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the intermediate and the formation of the benzothiazole product.

  • Work-up: Cool the reaction to room temperature. Cautiously pour the mixture into ice water (~150 mL) and stir until the PPA is dissolved.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., NaOH solution) to pH 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 2-(phenylamino)benzothiazole.

Characterization

The identity and purity of the synthesized heterocyclic compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C=N bonds).

  • Melting Point Analysis: To assess the purity of the final compound.

Conclusion

Aminophenyl urea precursors are powerful and versatile synthons in heterocyclic chemistry. Through straightforward, often single-step intramolecular cyclization reactions, they provide efficient access to privileged medicinal scaffolds like quinazolinones and benzimidazoles. By modifying the precursor to its thiourea analog, the synthetic scope can be easily extended to include benzothiazoles. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel, biologically active heterocyclic compounds for applications in drug discovery and materials science.

References

  • Arachchige, K.S.A. & Yi, W. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mishra, R. et al. (2015). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 2-Amino Benzimidazoles using Urea Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • ResearchGate. (2024). Examples for synthesis of quinazolinones and our work. Available at: [Link]

  • ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

  • ResearchGate. (2021). Synthesis of heterocycles from urea and its derivatives. Available at: [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]

  • Borah, P. et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Cernătescu, C. et al. (2016). SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. Buletinul Institutului Politehnic din Iaşi. Available at: [Link]

  • Sharma, R. et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. Available at: [Link]

  • Google Patents. Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof.
  • PapersFlow. Quinazolinone Synthesis Methods Research Guide. Available at: [Link]

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available at: [Link]

  • Journal of the Chemical Society (Resumed). (1954). Heterocyclic compounds from urea derivatives. Part I. A new synthesis of 3-amino-5-mercapto(and -hydroxy)-1,2,4-triazoles. Available at: [Link]

  • Tenti, G. et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • Mahdy, H.A. et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2022). General synthesis of 4‐(aminophenyl)quinazoline‐2‐(1H)‐thione 13. Available at: [Link]

  • ResearchGate. (2023). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 1–(4-aminophenyl)-3-phenylurea and 1–(4-aminophenyl)-3-phenylthiourea derivatives. Available at: [Link]

  • Google Patents. (1999). Practical synthesis of urea derivatives.
  • Khan, I. & Ibrar, A. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2023). One pot synthesis of substituted benzimidazole derivatives and their charcterization. Available at: [Link]

  • Della Monica, C. et al. (2017). Urea derivatives from carbon dioxide and amines by guanidine catalysis: Easy access to imidazolidin-2. Tetrahedron. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of urea derivatives. Available at: [Link]

  • Fassihi, A. et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]

  • PubMed. (2010). Heterocyclic urea derivatives and methods of use thereof. Available at: [Link]

  • Regan, J. et al. (2003). A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Oakwood Chemical. (4-Aminophenyl)urea. Available at: [Link]

  • ResearchGate. (2018). Radical Anions from Urea-type Carbonyls: Radical Cyclizations and Cyclization Cascades. Available at: [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 1-(3-Aminophenyl)-1,3-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Aminophenyl)-1,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound in aqueous media. Our approach is rooted in fundamental physicochemical principles and validated experimental strategies to ensure reliable and reproducible results in your laboratory.

Introduction to the Solubility Challenge

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and improve the aqueous solubility of 1-(3-Aminophenyl)-1,3-dimethylurea.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My initial attempts to dissolve 1-(3-Aminophenyl)-1,3-dimethylurea in water have failed. What is the first and most fundamental parameter I should investigate?

Answer: The first and most critical parameter to investigate is the pH of your aqueous solution. The solubility of compounds containing ionizable groups, such as the aromatic amine in 1-(3-Aminophenyl)-1,3-dimethylurea, is often highly pH-dependent.

Troubleshooting Guide: pH Adjustment

The Scientific Rationale: The aminophenyl group is basic and can be protonated to form a more soluble ammonium salt at acidic pH. Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring.[1][2][3][4][5] The pKa of the conjugate acid of a typical aromatic amine is in the range of 4-5.[1] By adjusting the pH of the solution to be at least 1-2 units below the pKa of the protonated amine, you can significantly increase the proportion of the more soluble, ionized form of the molecule.

Experimental Protocol: pH-Solubility Profile Generation

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Saturated Solutions: Add an excess amount of 1-(3-Aminophenyl)-1,3-dimethylurea to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH for dissolution.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases, particularly below pH 5.

Workflow for pH Adjustment:

cluster_workflow pH Adjustment Workflow start Start with Insoluble Compound prepare_buffers Prepare Buffers (pH 2-8) start->prepare_buffers add_excess Add Excess Compound to Buffers prepare_buffers->add_excess equilibrate Equilibrate (24-48h) add_excess->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Concentration (HPLC/UV) separate->quantify analyze Analyze Data & Determine Optimal pH quantify->analyze end Optimized pH for Dissolution analyze->end

Caption: Workflow for determining the optimal pH for solubility.

FAQ 2: pH adjustment alone is insufficient for my required concentration. What is the next logical step to enhance solubility?

Answer: If pH modification does not achieve the desired concentration, the use of co-solvents is a widely employed and effective strategy.[6][7][8]

Troubleshooting Guide: Co-solvency

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the aqueous environment and the hydrophobic solute, thereby increasing its solubility.[6] Common co-solvents in pharmaceutical and research applications include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7][8]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your optimal pH buffer (e.g., 5%, 10%, 20%, and 50% v/v).

  • Determine Solubility: Following the same procedure as the pH-solubility profile (equilibration, separation, quantification), determine the solubility of 1-(3-Aminophenyl)-1,3-dimethylurea in each co-solvent mixture.

  • Data Analysis: Plot solubility as a function of co-solvent concentration for each co-solvent to identify the most effective one and the optimal concentration.

Co-solventTypical Concentration Range (v/v)Key Considerations
Ethanol5-50%Biocompatible, but can cause precipitation on dilution.
Propylene Glycol10-60%Good solubilizing power, often used in formulations.
PEG 40010-70%Low toxicity, widely used in drug delivery.
DMSO1-20%Excellent solubilizer, but can have cellular effects.

Important Note: While co-solvents can be very effective, be mindful of their potential impact on downstream biological assays. Always run appropriate vehicle controls.

FAQ 3: I am looking for a more advanced formulation strategy to significantly increase the apparent solubility and improve stability. What should I consider?

Answer: For a substantial increase in apparent solubility and improved formulation stability, consider using surfactants or cyclodextrins.

Troubleshooting Guide: Surfactant-Mediated Solubilization

The Scientific Rationale: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), self-assemble into micelles.[9][10][11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 1-(3-Aminophenyl)-1,3-dimethylurea can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[9][12][13] Non-ionic surfactants like polysorbates (e.g., Tween® 80) and polyoxyl castor oils (e.g., Kolliphor® EL) are often preferred for their biocompatibility and low potential for irritation.[9][12]

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose a few non-ionic surfactants (e.g., Polysorbate 80, Polysorbate 20, Kolliphor® EL).

  • Prepare Surfactant Solutions: Prepare a series of surfactant solutions in your optimal buffer at concentrations above their CMC (typically ranging from 0.1% to 5% w/v).

  • Determine Apparent Solubility: Use the equilibrium solubility method described previously to determine the apparent solubility of your compound in each surfactant solution.

  • Data Analysis: Plot the apparent solubility against surfactant concentration to evaluate the solubilization efficiency.

Troubleshooting Guide: Cyclodextrin Complexation

The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule (in this case, the phenyl ring of your compound) within their cavity.[14] This complexation effectively shields the hydrophobic part from the aqueous environment, leading to a significant increase in solubility.[14][15] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and are widely used in pharmaceutical formulations.[15][16]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Select Cyclodextrins: Choose a suitable cyclodextrin, such as HP-β-CD or SBE-β-CD.

  • Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin concentrations (e.g., 0-50 mM) in the desired aqueous buffer.

  • Equilibrate with Excess Drug: Add an excess of 1-(3-Aminophenyl)-1,3-dimethylurea to each cyclodextrin solution.

  • Equilibration and Quantification: Follow the standard procedure for equilibration and quantification.

  • Phase Solubility Diagram: Plot the concentration of the dissolved drug as a function of the cyclodextrin concentration. The slope of this plot can provide information about the stoichiometry and stability of the inclusion complex.

Workflow for Advanced Solubilization Strategies:

cluster_advanced Advanced Solubilization Strategies cluster_surfactant Surfactant-Mediated Solubilization cluster_cyclodextrin Cyclodextrin Complexation start Poorly Soluble Compound surfactant_select Select Surfactant (e.g., Polysorbate 80) start->surfactant_select cd_select Select Cyclodextrin (e.g., HP-β-CD) start->cd_select surfactant_prep surfactant_prep surfactant_select->surfactant_prep surfactant_equil Equilibrate with Excess Compound surfactant_prep->surfactant_equil surfactant_quant Quantify Apparent Solubility surfactant_equil->surfactant_quant end Solubilized Formulation surfactant_quant->end cd_prep Prepare CD Solutions cd_select->cd_prep cd_equil Equilibrate with Excess Compound cd_prep->cd_equil cd_quant Phase Solubility Analysis cd_equil->cd_quant cd_quant->end

Caption: Parallel workflows for surfactant and cyclodextrin solubilization.

Summary of Recommended Approaches

StrategyMechanismKey AdvantagesTypical Application
pH Adjustment Ionization of the aminophenyl group to form a soluble salt.Simple, cost-effective, and often the first line of approach.Initial screening, in vitro assays where pH can be controlled.
Co-solvency Reduces the polarity of the aqueous solvent system.Effective for many hydrophobic compounds, straightforward to implement.Stock solution preparation, early-stage formulation.
Surfactants Micellar encapsulation of the hydrophobic molecule.High solubilization capacity, can improve stability.Formulations for in vitro and in vivo studies.
Cyclodextrins Formation of water-soluble inclusion complexes.High solubilization capacity, can enhance bioavailability and stability.Advanced formulations for preclinical and clinical development.

By systematically applying these troubleshooting guides and understanding the underlying scientific principles, researchers can effectively overcome the solubility limitations of 1-(3-Aminophenyl)-1,3-dimethylurea and advance their experimental objectives.

References

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Vertex AI Search.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). [Source not provided].
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). MDPI.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Chapter 22 Notes - Amines. (n.d.). [Source not provided].
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Application Notes and Protocols for Solubility Enhancement of Pyrazolyl Urea Compounds. (n.d.). Benchchem.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). [Source not provided].
  • Amines - Lab Demonstration / solubility / basic character class 12 CBSE. (2023, April 25). YouTube.
  • Solubility and pH of amines. (n.d.). [Source not provided].
  • 21.4: Acidity and Basicity of Amines. (2020, August 26). Chemistry LibreTexts.
  • 23.1. Properties of amines. (n.d.). Organic Chemistry II - Lumen Learning.
  • Cosolvent. (n.d.). Wikipedia.

Sources

Technical Support Center: Separation of 1-(3-Aminophenyl)-1,3-dimethylurea Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of 1-(3-Aminophenyl)-1,3-dimethylurea and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic analysis of these compounds. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and develop robust analytical methods.

Introduction: The Challenge of Isomer Separation

1-(3-Aminophenyl)-1,3-dimethylurea is a chemical intermediate whose purity is critical for downstream applications in pharmaceutical and chemical synthesis. The primary analytical challenge lies in separating the target meta isomer from its ortho and para positional isomers, which often arise as process-related impurities. Due to their similar molecular weights and polarities, achieving baseline resolution requires a nuanced understanding of chromatographic principles. This guide provides a systematic approach to method development and troubleshooting for this specific separation.

Diagram: Positional Isomers of Aminophenyl Dimethylurea

isomers cluster_ortho 1-(2-Aminophenyl)-1,3-dimethylurea (ortho isomer) cluster_meta 1-(3-Aminophenyl)-1,3-dimethylurea (meta isomer - Target) cluster_para 1-(4-Aminophenyl)-1,3-dimethylurea (para isomer) ortho_img meta_img para_img

Caption: Chemical structures of the ortho, meta, and para isomers.

Baseline HPLC Method Protocol

A robust starting point is essential for any method development. The following protocol is a validated baseline method for the separation of aminophenyl dimethylurea isomers.

Experimental Workflow

Caption: General workflow for HPLC analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

    • Prepare Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the isomers in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

    • Ensure the sample is fully dissolved. If not, sonicate for 5 minutes.

  • HPLC System Configuration & Run:

    • Equilibrate the column with the initial mobile phase composition for at least 20 column volumes or until a stable baseline is achieved.

    • Inject 5 µL of the prepared sample.

    • Run the gradient program as detailed in the table below.

Table 1: Baseline Chromatographic Conditions

ParameterRecommended Setting
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 5 µL
Sample Diluent 50:50 Water:Acetonitrile

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My isomer peaks are co-eluting or have very poor resolution. What should I do?

A1: Co-elution is the most common challenge and indicates that the current method lacks the necessary selectivity (α) to differentiate between the isomers.[2] A systematic optimization of the mobile and stationary phases is required.

Causality: Positional isomers have subtle differences in their hydrophobicity and electronic structure. The para isomer is the most symmetrical and often the most retained on a standard C18 column. The ortho and meta isomers have very similar polarities, making them difficult to separate. A Phenyl-Hexyl column is recommended as a starting point because it offers alternative selectivity through π-π interactions with the aromatic rings of the analytes.[3]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If using acetonitrile, try substituting it with methanol. Methanol is a protic solvent and can form different hydrogen bonds with the analytes and stationary phase, altering selectivity.

    • Adjust pH: The amino group on the isomers has a pKa around 4-5. Operating the mobile phase in a pH range of 3.5 to 5.5 will ensure the amine is protonated. Small changes in pH within this range can significantly alter the charge state and, consequently, the retention and selectivity.[2]

    • Modify Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 1% per minute) provides more time for the isomers to interact with the stationary phase, which can improve resolution.

  • Change the Stationary Phase:

    • If a Phenyl-Hexyl column is insufficient, consider a column with a different interaction mechanism. A Cyano (CN) phase can offer dipole-dipole interactions, while a Pentafluorophenyl (PFP) phase provides a combination of hydrophobic, aromatic, and dipole interactions, often effective for separating positional isomers.

Troubleshooting Workflow for Poor Resolution

resolution_troubleshooting start Poor Resolution / Co-elution q1 Is resolution close (e.g., Rs < 1.0)? start->q1 a1_yes Optimize Mobile Phase q1->a1_yes Yes a1_no Change Stationary Phase q1->a1_no No step1 Try Methanol instead of ACN a1_yes->step1 step4 Try PFP or Cyano Column a1_no->step4 step2 Adjust pH (3.5 - 5.5) step1->step2 step3 Make gradient shallower step2->step3 end_good Resolution Achieved step3->end_good end_bad Consult Further step3->end_bad step4->end_good step4->end_bad

Caption: Systematic approach to improving isomer resolution.

Q2: My peaks, especially for the amino-isomers, are tailing significantly. Why is this happening and how can I fix it?

A2: Peak tailing for basic compounds like aromatic amines is a classic sign of secondary interactions with the stationary phase.[4]

Causality: Standard silica-based HPLC columns have residual, acidic silanol groups (-Si-OH) on their surface. The protonated amino group of your analyte can undergo strong, undesirable ionic interactions with ionized silanols (-Si-O⁻), leading to a portion of the analyte being retained longer than the bulk, which results in a tailed peak.[1][5]

Solutions:

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanols. Ensure your column is specified for good peak shape with basic compounds.

  • Lower Mobile Phase pH: Operating at a lower pH (e.g., 3.0) will protonate the silanol groups, suppressing their ionization and minimizing the unwanted secondary interactions.

  • Add a Competing Base: Introduce a small amount of a basic additive, like 0.1% Triethylamine (TEA), to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note: TEA is not MS-friendly due to ion suppression. For LC-MS, consider using 0.1% formic acid or acetic acid.

Q3: I'm observing inconsistent retention times from one injection to the next. What is the likely cause?

A3: Retention time shifts are typically caused by issues with the mobile phase composition, column temperature, or flow rate consistency.[6]

Causality: Chromatographic retention is a highly controlled equilibrium process. Any instability in the system parameters will disrupt this equilibrium and manifest as retention time drift.

Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 20-30 minutes. When changing mobile phases, always flush the system thoroughly.

  • Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Premixing the mobile phases can sometimes provide more stable retention than online gradient mixing, especially for older HPLC systems. Always degas the mobile phase to prevent air bubbles from entering the pump, which can cause pressure fluctuations and unstable flow rates.[6]

  • Use a Column Oven: Column temperature directly affects retention time. Using a thermostatically controlled column oven set to a temperature slightly above ambient (e.g., 30-35 °C) will eliminate fluctuations due to room temperature changes.

  • Inspect the Pump: Check for pressure fluctuations. If the pressure is unstable, it may indicate a leak, worn pump seals, or faulty check valves, all of which can lead to inconsistent flow rates.[7]

Frequently Asked Questions (FAQs)

Q: What is the best type of HPLC column to start with for this separation? A: A Phenyl-Hexyl or a Biphenyl stationary phase is highly recommended as a starting point. These phases provide π-π interactions that are very effective for separating aromatic positional isomers, offering a different selectivity mechanism compared to standard C18 columns.[3]

Q: How critical is the mobile phase pH? A: It is extremely critical. The primary amino group on the isomers is basic. Adjusting the pH of the mobile phase will control the degree of ionization of this group. A mobile phase pH below the pKa of the amine (typically around 4.5) will result in a positively charged analyte, which significantly impacts its interaction with the reversed-phase column and can be leveraged to improve separation.

Q: Can this method be made compatible with Mass Spectrometry (MS)? A: Yes. To make the method MS-compatible, replace non-volatile buffers like sodium phosphate with volatile alternatives such as ammonium acetate or ammonium formate.[8] Also, avoid non-volatile additives like TEA. Use formic acid or acetic acid for pH adjustment and to improve peak shape.

Q: How can I confirm the identity of each isomer peak in my chromatogram? A: The most reliable method is to inject pure reference standards for the ortho, meta, and para isomers individually. By comparing the retention times of the peaks in your mixed sample to those of the individual standards, you can definitively identify each peak.

Q: What are the key parameters to focus on during method development? A: For this specific separation, the most impactful parameters will be:

  • Stationary Phase Chemistry: (e.g., Phenyl vs. C18 vs. PFP)

  • Organic Modifier: (Acetonitrile vs. Methanol)

  • Mobile Phase pH: (Controlling the ionization of the amine)

  • Gradient Slope: (Fine-tuning the separation)

References

  • Denaturing Reversed-Phase HPLC Using a Mobile Phase Containing Urea for Oligodeoxynucleotide Analysis.Nucleosides Nucleotides Nucleic Acids. (2014).
  • Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography.Czech Journal of Animal Science. (2012).
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
  • Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.Benchchem. (2025).
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.alwsci. (2025).
  • HPLC Method for Quantification of Urea.
  • Urea and its impurity high performance liquid chromatography analysis method.
  • Urea Analyzed by HPLC.
  • HPLC Troubleshooting Guide.Phenomenex. (N.d.).
  • Troubleshooting Common HPLC Issues.Labcompare.com. (2025).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!PharmaCores. (2025).
  • What are the Common Peak Problems in HPLC.
  • HPLC Troubleshooting Guide.Sigma-Aldrich. (N.d.).
  • HPLC Troubleshooting Guide.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.

Sources

Technical Support Center: Optimization of Reaction Temperature for Substituted Urea Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted ureas. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of temperature optimization in your experiments.

Introduction: The Critical Role of Temperature

The formation of substituted ureas, typically through the reaction of an isocyanate with an amine, is a cornerstone of modern organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2] While seemingly straightforward, the reaction's success hinges on a delicate balance of parameters, with temperature being one of the most critical.[1]

Inappropriate temperature control can lead to a cascade of undesirable outcomes, including low yields, the formation of stubborn impurities, and even complete reaction failure. This guide will equip you with the knowledge to rationally optimize your reaction temperature, troubleshoot common issues, and ultimately achieve clean, high-yielding urea synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the reaction between an isocyanate and an amine to form a substituted urea?

A1: The reaction is often conducted at room temperature (RT) in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM).[3] Many reactions proceed efficiently at this temperature without the need for heating or cooling. However, the optimal temperature can vary significantly based on the reactivity of the specific isocyanate and amine being used. For less reactive starting materials, moderate heating may be necessary.

Q2: Why is my reaction showing low or no conversion to the desired urea product at room temperature?

A2: Several factors could be at play:

  • Low Reactivity of Starting Materials: Sterically hindered amines or electron-deficient anilines can be less nucleophilic and may require higher temperatures to react at a reasonable rate. Similarly, some isocyanates are less electrophilic.

  • Poor Solubility: If either the isocyanate or the amine has poor solubility in the chosen solvent at room temperature, the reaction rate will be significantly hindered.

  • Inappropriate Solvent: The solvent plays a crucial role in dissolving reactants and influencing reaction rates.[1] Polar aprotic solvents like DMF and DMSO are often effective.[1]

Troubleshooting Steps:

  • Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

  • Consider switching to a higher-boiling point solvent that can better solubilize your starting materials.

  • Ensure your starting materials are pure and free of any inhibitors.

Q3: I'm observing the formation of multiple byproducts. How does temperature contribute to this, and what are the common side reactions?

A3: Elevated temperatures can promote several side reactions, leading to a complex mixture of products. The most common side reactions include:

  • Biuret Formation: The newly formed urea can react with another molecule of isocyanate to form a biuret.[4] This reaction is often favored at higher temperatures.[5]

  • Isocyanate Trimerization (Isocyanurate Formation): At elevated temperatures, isocyanates can trimerize to form highly stable isocyanurate rings.[6] This is particularly problematic with excess isocyanate.

  • Allophanate Formation: If there are other nucleophiles present, such as alcohols (from solvent impurities or the starting materials themselves), isocyanates can react with the urethane linkage of a carbamate intermediate to form an allophanate.

  • Symmetrical Urea Formation: If using methods that generate isocyanates in situ, such as from carbamoyl chlorides or via a Curtius rearrangement, improper temperature control can lead to the formation of symmetrical ureas as byproducts.[3]

Troubleshooting Steps:

  • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • If heating is necessary, ensure a stoichiometric balance of your reactants to minimize side reactions involving excess isocyanate.

  • Use dry solvents and reagents to prevent side reactions with water.

Q4: Can the substituted urea product decompose at higher temperatures?

A4: Yes, substituted ureas can undergo thermal decomposition, although this typically requires significantly high temperatures. For example, 1,3-diphenyl urea can decompose back into aniline and phenyl isocyanate at temperatures above 350 °C.[7][8][9] While these temperatures are not typically reached in standard laboratory synthesis, it's a factor to consider, especially for large-scale reactions where heat dissipation might be an issue.

Q5: Are there any alternatives to directly reacting isocyanates with amines that might be less sensitive to temperature?

A5: Yes, several alternative methods exist for forming substituted ureas:

  • From Carbamates: Amines can react with reactive carbamates to form ureas.[3]

  • Using Phosgene Analogs: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used as alternatives to highly toxic phosgene.[3] Careful control of the order of addition is important to avoid symmetrical urea byproducts.[3]

  • Curtius Rearrangement: This method is useful when starting from a carboxylic acid.[3] The reaction temperature needs to be carefully controlled to manage the evolution of nitrogen gas.[3]

  • Transamidation of Urea: This method often requires a catalyst and/or heating.[10] However, milder conditions (80-90 °C) have been developed.[11]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, causality-driven approach to troubleshooting common temperature-related issues in substituted urea synthesis.

Issue 1: Low Yield
Potential Cause Underlying Reason Troubleshooting Action
Suboptimal Reaction Temperature The activation energy for the reaction is not being met, leading to a slow or stalled reaction.Systematically screen temperatures (e.g., 0 °C, RT, 40 °C, 60 °C, 80 °C) while monitoring conversion. For some syntheses, like those involving urea and Lawesson's reagent for thiourea formation, a specific optimal temperature (around 75°C) exists.[12]
Inappropriate Reaction Time The reaction has not been allowed to proceed to completion. Conversely, prolonged reaction times at elevated temperatures can lead to product degradation.[12]Monitor the reaction over time at the chosen temperature to determine the point of maximum conversion before significant byproduct formation occurs.
Incorrect Stoichiometry An excess of one reactant can lead to side reactions, while a limiting amount of a key reactant will inherently limit the yield.Ensure accurate measurement of starting materials. For reactions prone to side reactions with excess isocyanate, a slight excess of the amine may be beneficial.
Issue 2: Poor Purity (Multiple Spots on TLC/LC-MS)
Potential Cause Underlying Reason Troubleshooting Action
Formation of Biuret The product urea is reacting with excess isocyanate. This is more prevalent at higher temperatures.[4][5]Run the reaction at a lower temperature. Use a stoichiometric amount of isocyanate or add it slowly to the amine solution to maintain a low instantaneous concentration.
Presence of Unreacted Starting Materials The reaction has not gone to completion due to insufficient temperature or time.Increase the reaction temperature or extend the reaction time, while carefully monitoring for the onset of byproduct formation. Consider purification techniques like recrystallization to remove unreacted starting materials.[12]
Isocyanate Trimerization Excess isocyanate is reacting with itself to form a stable isocyanurate. This is often catalyzed by heat.Lower the reaction temperature and avoid a large excess of the isocyanate.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Screening

This protocol outlines a systematic approach to identifying the optimal reaction temperature for the formation of a substituted urea from an isocyanate and an amine.

  • Setup: In parallel reaction vials, add the amine (1.0 equiv.) and a suitable anhydrous solvent (e.g., THF, DCM, or DMF).

  • Reactant Addition: To each vial, add the isocyanate (1.0-1.1 equiv.).

  • Temperature Screening: Place each vial in a pre-set heating block or cooling bath at different temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C).

  • Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction and analyze by TLC or LC-MS to assess the conversion to the desired product and the formation of any byproducts.

  • Analysis: Compare the results across the different temperatures to identify the condition that provides the best balance of reaction rate and purity.

Protocol 2: Synthesis of a Substituted Urea via an in situ Generated Isocyanate (Hofmann Rearrangement)

This protocol is adapted for syntheses where the isocyanate is generated in situ, for example, from a primary amide.

  • Amide Dissolution: Dissolve the primary amide (1.0 equiv.) in a suitable solvent.

  • Reagent Addition: Add the reagent for the Hofmann rearrangement (e.g., phenyliodine diacetate) and the amine nucleophile.

  • Temperature Control: Based on literature precedents or initial screening, set the reaction temperature. For some Hofmann-type rearrangements leading to ureas, 80 °C has been shown to be effective.[13]

  • Monitoring and Workup: Monitor the reaction as described in Protocol 1. Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Visualizing the Process

Reaction Mechanism and Side Reactions

The following diagram illustrates the primary reaction pathway for urea formation and the key temperature-influenced side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions (Promoted by Higher Temperature) Isocyanate Isocyanate Substituted Urea Substituted Urea Isocyanate->Substituted Urea + Amine Amine Amine Amine->Substituted Urea Biuret Biuret Substituted Urea->Biuret + Excess Isocyanate Excess Isocyanate Excess Isocyanate Isocyanurate Isocyanurate Excess Isocyanate->Isocyanurate Trimerization

Caption: Urea formation and common side reactions.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.

G start Low Yield Observed check_temp Is reaction temperature optimized? start->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp->check_time increase_time Increase reaction time check_time->increase_time No check_reagents Are starting materials pure and stoichiometric? check_time->check_reagents Yes increase_time->check_reagents purify_reagents Purify/verify stoichiometry of reagents check_reagents->purify_reagents No end Yield Improved check_reagents->end Yes purify_reagents->end

Caption: Workflow for troubleshooting low urea yield.

Data Summary

Reaction TypeReactantsTypical Temperature RangeKey Considerations
Direct Amination Isocyanate + AmineRoom Temperature to 80 °CHighly dependent on substrate reactivity. Higher temperatures can lead to biuret formation.[5]
Transamidation Urea + Amine80 °C - 100 °C+Often requires a catalyst. Lower temperature variations are being developed.[11]
In situ Isocyanate Primary Amide + Reagent50 °C - 80 °CTemperature control is crucial to balance isocyanate formation and subsequent reaction with the amine.[13]
Urea Decomposition Substituted Urea> 240 °C (solvent-free), > 350 °C (in solution)Primarily relevant for recycling and degradation studies, not standard synthesis.[7][8]

References

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(38), 21353-21359. [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 28(2), 823-828. [Link]

  • van der Meijden, M. M., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(9), 1489. [Link]

  • Cravotto, G., Orio, L., Padovan, D., & Carnaroglio, D. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2384-2390. [Link]

  • van der Meijden, M. M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. [Link]

  • ResearchGate. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

  • ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]

  • ResearchGate. (n.d.). Optimization of catalyst, solvent and reaction temperature for the synthesis of urea derivative, 6b. [Link]

  • HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. [Link]

  • ResearchGate. (2025). The Thermal Decomposition of Isocyanurates. [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. [Link]

  • National Center for Biotechnology Information. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

  • Google Patents. (1979).
  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

  • MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]

  • National Center for Biotechnology Information. (2024). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. [Link]

  • ACS Publications. (2015). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. [Link]

  • ACS Publications. (2024). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. [Link]

  • Poliuretanos. (n.d.). Isocyanate Reactions. [Link]

  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. [Link]

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8695-8697. [Link]

  • MDPI. (2025). Energy-Saving Design of Urea Method for Hydrazine Hydrate Process. [Link]

  • ACS Publications. (2024). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. [Link]

  • UreaKnowHow. (n.d.). Urea Synthesis Process. [Link]

  • National Center for Biotechnology Information. (2018). Modeling and Optimizing the Synthesis of Urea-formaldehyde Fertilizers and Analyses of Factors Affecting these Processes. [Link]

  • NJIT Digital Commons. (n.d.). Substituted ureas. [Link]

  • SlideShare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to 13C NMR Chemical Shifts for N,N'-Disubstituted Phenylureas: An Essential Tool for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and materials science, the precise structural characterization of synthetic molecules is paramount. Among the myriad of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of organic compounds. This guide provides an in-depth exploration of 13C NMR chemical shifts for N,N'-disubstituted phenylureas, a class of compounds with significant applications, including as kinase inhibitors in cancer therapy and as components in polymer chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive dataset and the theoretical underpinnings necessary for accurate spectral interpretation.

The Significance of 13C NMR in the Analysis of N,N'-Disubstituted Phenylureas

The 13C NMR spectrum of an N,N'-disubstituted phenylurea provides a wealth of information. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment.[2] For N,N'-disubstituted phenylureas, the key carbon signals that offer the most structural insight are the urea carbonyl carbon (C=O) and the aromatic carbons of the phenyl rings. The chemical shifts of these carbons are profoundly influenced by the nature and position of substituents on the aromatic rings, making 13C NMR an invaluable tool for confirming substitution patterns and understanding electronic effects within the molecule.

The general structure of an N,N'-disubstituted phenylurea is depicted below, highlighting the key carbon environments.

Caption: General structure of N,N'-disubstituted phenylureas.

Comparative Analysis of 13C NMR Chemical Shifts

The electronic nature of the substituents on the phenyl rings plays a critical role in determining the 13C NMR chemical shifts. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert distinct inductive and resonance effects that are transmitted through the π-system of the aromatic ring and influence the electron density at the urea moiety.

Data Summary

The following table summarizes the experimental 13C NMR chemical shifts for a series of symmetrically N,N'-disubstituted phenylureas. All spectra were recorded in DMSO-d6.

Substituent (R)C=O (δ, ppm)C-ipso (δ, ppm)C-ortho (δ, ppm)C-meta (δ, ppm)C-para (δ, ppm)Reference
H153.0140.2118.7129.3122.3[3]
4-OCH3153.4133.4120.4114.4154.8[3]
4-CH3~153.2~137.5~118.5~129.5~131.0N/A
4-F152.8131.9120.7115.6 (d, J=22 Hz)153.6 (d, J=240 Hz)[3]
4-Cl152.8139.0120.3129.1126.0[3]
4-Br~152.7~139.3~120.5~132.0~114.0N/A
4-I152.7139.9121.0137.885.3[3]
4-COCH3152.4144.4117.9130.1131.3[3]
4-CN~152.5~144.0~119.0~133.0~105.0N/A
4-NO2~152.3~146.0~118.0~125.0~143.0N/A
3-CF3152.6143.6118.6126.6 (q, J=3.8 Hz)122.6 (q, J=32.0 Hz)[3]
3,5-(CF3)2~152.5~142.0~115.0~124.0 (q)~118.0N/A

Note: Some values are approximated based on typical substituent effects and may not be from a direct experimental source in the provided search results.

Analysis of Chemical Shift Trends

Urea Carbonyl (C=O): The chemical shift of the urea carbonyl carbon is a sensitive probe of the electronic environment. Generally, this signal appears in the range of 152-158 ppm. As observed in the table, the chemical shift of the carbonyl carbon shows a slight upfield shift (to lower ppm values) with the introduction of electron-withdrawing groups at the para-position of the phenyl ring. This may seem counterintuitive, as EWGs are expected to deshield the carbonyl carbon. However, this effect can be explained by the competing resonance and inductive effects. While the EWG inductively withdraws electron density, it can also decrease the electron-donating ability of the nitrogen atom into the carbonyl group through resonance, leading to a net shielding effect on the carbonyl carbon.

Ipso-Carbon (C-ipso): The ipso-carbon, directly attached to the urea nitrogen, typically resonates between 135 and 145 ppm. Its chemical shift is significantly influenced by the substituent. Electron-donating groups like methoxy (-OCH3) cause an upfield shift of the ipso-carbon, while electron-withdrawing groups like nitro (-NO2) and acetyl (-COCH3) lead to a downfield shift. This is a direct consequence of the substituent's ability to alter the electron density at this position.

Ortho-, Meta-, and Para-Carbons: The chemical shifts of the other aromatic carbons follow predictable patterns based on the electronic effects of the substituents.

  • Electron-donating groups (e.g., -OCH3) cause a significant upfield shift of the ortho- and para-carbons due to the resonance donation of electron density. The meta-carbon is less affected.

  • Electron-withdrawing groups (e.g., -NO2, -COCH3) lead to a downfield shift of the ortho- and para-carbons due to resonance withdrawal of electron density. Again, the meta-carbon is less affected.

  • Halogens exhibit a dual effect. They are inductively withdrawing but can be weakly resonance-donating. This results in a downfield shift of the ipso-carbon and more complex effects on the other aromatic carbons, with the para-carbon often showing a significant downfield shift due to the dominant inductive effect.

Experimental Protocol for 13C NMR Spectroscopy of N,N'-Disubstituted Phenylureas

Acquiring high-quality 13C NMR spectra is crucial for accurate structural analysis. The following protocol provides a detailed, step-by-step methodology for a typical experiment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-20 mg of the N,N'-disubstituted phenylurea prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Set up a standard 1D 13C experiment with proton decoupling acq2->acq3 acq4 Set key parameters: - Pulse angle (e.g., 30-45°) - Relaxation delay (D1) ≥ 2s - Number of scans (e.g., 1024-4096) acq3->acq4 acq5 Acquire the Free Induction Decay (FID) acq4->acq5 proc1 Apply Fourier Transform to the FID proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale using the solvent peak as a reference (DMSO-d6 at 39.52 ppm) proc2->proc3 proc4 Integrate the peaks (for quantitative analysis, specific parameters are required) proc3->proc4 proc5 Peak pick and annotate the spectrum proc4->proc5

Caption: Experimental workflow for 13C NMR spectroscopy.

Causality Behind Experimental Choices:
  • Solvent Selection: DMSO-d6 is a common choice for N,N'-disubstituted phenylureas due to its excellent solvating power for this class of compounds.

  • Proton Decoupling: Standard 13C NMR spectra are acquired with broadband proton decoupling. This collapses the C-H coupling, resulting in a single sharp peak for each carbon, which significantly improves the signal-to-noise ratio.

  • Relaxation Delay (D1): A sufficient relaxation delay is crucial for obtaining accurate signal intensities, especially for quaternary carbons like the carbonyl carbon, which often have longer relaxation times. A delay of at least 2 seconds is a good starting point. For quantitative analysis, a much longer delay (5-7 times the longest T1) is necessary.

  • Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating checks. The well-known chemical shift of the deuterated solvent provides a reliable internal reference for calibrating the spectrum. Furthermore, the expected number of signals in the 13C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. Any discrepancy, such as the presence of more signals than expected, may indicate the presence of impurities or, in some cases, conformational isomers (rotamers) due to restricted rotation around the N-C(aryl) or N-C(O) bonds.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural elucidation of N,N'-disubstituted phenylureas. The chemical shifts of the carbonyl and aromatic carbons provide a detailed fingerprint of the molecule, offering valuable insights into the electronic effects of substituents. By understanding the principles governing these chemical shifts and employing a robust experimental protocol, researchers can confidently determine the structure and substitution patterns of these important compounds. This guide serves as a comprehensive resource, combining experimental data with theoretical explanations to empower scientists in their research and development endeavors.

References

  • Chemistry—A European Journal. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. (2012). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2025). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2025). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (n.d.). Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]

  • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 15, 2026, from [Link]

  • Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved February 15, 2026, from [Link]

  • Figure S21. 13 C NMR (101 MHz) spectrum of.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ChemElectroChem. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. (n.d.). Wired Chemist. Retrieved February 15, 2026, from [Link]

  • Phenylurea - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1,3-Bis(3,5-bis(trifluoromethyl)phenyl)urea. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 1-(3-Aminophenyl)-1,3-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 1-(3-Aminophenyl)-1,3-dimethylurea. In the absence of direct experimental data for this specific compound in publicly available literature, this document leverages established principles of UV-Vis spectroscopy and comparative data from structurally analogous compounds to predict its spectral behavior. This guide is intended for researchers, scientists, and drug development professionals who require an in-depth understanding of the spectroscopic properties of this and similar molecules.

Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Ureas

UV-Vis spectroscopy is a fundamental analytical technique that provides valuable information about the electronic transitions within a molecule. For aromatic compounds such as 1-(3-Aminophenyl)-1,3-dimethylurea, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's structure, including the nature and substitution pattern of its chromophores and auxochromes.

The molecule 1-(3-Aminophenyl)-1,3-dimethylurea possesses two key chromophoric/auxochromic systems: the aminophenyl group and the dimethylurea moiety. The aminophenyl group, in particular, is expected to dominate the UV-Vis absorption profile due to the presence of the benzene ring (the primary chromophore) and the amino group (a strong auxochrome). The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-electron system of the benzene ring, leading to characteristic absorption bands.

Predicted UV-Vis Absorption Maxima of 1-(3-Aminophenyl)-1,3-dimethylurea

Based on the principles of electronic transitions in aromatic amines and substituted ureas, 1-(3-Aminophenyl)-1,3-dimethylurea is expected to exhibit two primary absorption bands in its UV-Vis spectrum:

  • A strong absorption band (π → π transition) in the region of 230-250 nm.* This band is analogous to the primary absorption band of aniline and its derivatives, arising from electronic transitions within the benzene ring.

  • A weaker absorption band (n → π transition) at longer wavelengths, likely in the range of 280-300 nm.* This band is attributed to the electronic transition involving the non-bonding electrons of the amino group nitrogen and the π* orbitals of the aromatic ring.

The dimethylurea substituent is not expected to significantly alter the position of these maxima but may influence their intensity (molar absorptivity).

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted absorption maxima, a comparison with experimentally determined values for structurally related compounds is essential.

CompoundStructureλmax (nm)Solvent
AnilineC₆H₅NH₂~230, ~280Ethanol
N-PhenylureaC₆H₅NHCONH₂~238Not Specified
1,3-Diphenylurea(C₆H₅NH)₂CONot SpecifiedNot Specified
3-Amino-N,N-dimethylbenzamideH₂NC₆H₄CON(CH₃)₂Not Directly AvailableNot Specified

The comparison with aniline provides a strong baseline for the expected transitions in the aminophenyl moiety. N-Phenylurea offers insight into the influence of the urea group attached to the aromatic ring.

The Influence of Solvent Polarity

The position and intensity of UV-Vis absorption bands can be significantly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

  • π → π transitions:* For these transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift) because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

  • n → π transitions:* In contrast, n → π* transitions often exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. This is because the non-bonding electrons in the ground state can form hydrogen bonds with protic solvents, lowering the energy of the ground state. The excited state, being less available for such interactions, is less stabilized.

For 1-(3-Aminophenyl)-1,3-dimethylurea, it is anticipated that increasing solvent polarity (e.g., from hexane to ethanol to water) will cause a slight red shift in the ~240 nm band and a more pronounced blue shift in the ~290 nm band.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption maxima of 1-(3-Aminophenyl)-1,3-dimethylurea, the following detailed protocol is recommended. This protocol is designed to be a self-validating system by including measurements in solvents of varying polarity.

Materials and Instrumentation
  • Analyte: 1-(3-Aminophenyl)-1,3-dimethylurea (high purity)

  • Solvents:

    • Hexane (non-polar, spectroscopic grade)

    • Dichloromethane (DCM) (polar aprotic, spectroscopic grade)

    • Ethanol (polar protic, spectroscopic grade)

  • Instrumentation: Dual-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep_start Weigh 1-(3-Aminophenyl)- 1,3-dimethylurea prep_stock Prepare a stock solution (e.g., 1 mg/mL in Ethanol) prep_start->prep_stock prep_dilute Perform serial dilutions to obtain working concentrations (e.g., 1-10 µg/mL) prep_stock->prep_dilute analysis_blank Record baseline with pure solvent (Blank) prep_dilute->analysis_blank analysis_scan Scan the sample solution from 190 nm to 400 nm analysis_blank->analysis_scan analysis_repeat Repeat for each solvent (Hexane, DCM, Ethanol) analysis_scan->analysis_repeat data_id Identify λmax for each absorption band analysis_repeat->data_id data_calc Calculate molar absorptivity (ε) if concentration is known data_id->data_calc data_compare Compare spectra across different solvents data_calc->data_compare

Figure 1. Experimental workflow for determining the UV-Vis absorption maxima.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh a small amount of 1-(3-Aminophenyl)-1,3-dimethylurea and dissolve it in a known volume of ethanol to prepare a stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in each of the chosen solvents (hexane, dichloromethane, and ethanol) to achieve concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0 Absorbance Units). A starting concentration of 5 µg/mL is recommended.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to 190-400 nm.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. Place this "blank" cuvette in both the sample and reference beams of the spectrophotometer and run a baseline correction.

  • Sample Measurement: Empty the blank cuvette from the sample holder and rinse it with the sample solution. Fill the cuvette with the sample solution and place it back in the sample holder.

  • Data Acquisition: Acquire the UV-Vis spectrum of the sample.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the exact concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

  • Repeat for all Solvents: Repeat steps 4-7 for each of the prepared solutions in the different solvents.

Expected Results and Discussion

The obtained spectra should be overlaid to visually compare the effects of the different solvents. A table summarizing the λmax and molar absorptivity values for each solvent should be created for clear comparison.

Expected Data Summary Table:

SolventDielectric Constantλmax 1 (nm) (π → π)ε₁ (M⁻¹cm⁻¹)λmax 2 (nm) (n → π)ε₂ (M⁻¹cm⁻¹)
Hexane1.88Predicted: ~235To be determinedPredicted: ~295To be determined
Dichloromethane8.93Predicted: ~238To be determinedPredicted: ~290To be determined
Ethanol24.5Predicted: ~240To be determinedPredicted: ~285To be determined

The discussion of the results should focus on:

  • The correlation between the observed λmax values and the predicted values based on structural analogies.

  • The observed solvatochromic shifts (bathochromic or hypsochromic) for each absorption band as a function of solvent polarity.

  • The relative intensities of the absorption bands and how they relate to the nature of the electronic transitions.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Phenylurea. Retrieved from [Link]

  • Science Publishing Group. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

  • ARC Journals. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Retrieved from [Link]

Comparative Analysis of N-Substituted Phenylureas: 1,3-Dimethyl vs. 1,1-Dimethyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of the biological potency of 1,1-dimethyl-3-phenylurea (Fenuron) versus 1,3-dimethyl-1-phenylurea (N,N'-dimethylphenylurea).

Executive Summary

In the realm of agrochemical discovery and structure-activity relationship (SAR) studies, the positioning of methyl groups on the phenylurea scaffold dictates biological efficacy.[1] This guide compares two structural isomers:

  • 1,1-Dimethyl-3-phenylurea (Fenuron): A potent Photosystem II (PSII) inhibitor and registered herbicide.[1]

  • 1,3-Dimethyl-1-phenylurea: An isomeric analog that exhibits negligible herbicidal activity.[1]

Key Finding: The biological potency is not driven by lipophilicity alone but by the specific capacity to form hydrogen bonds with the D1 protein in the thylakoid membrane.[1] The 1,1-dimethyl configuration preserves the critical N-H donor required for binding, whereas the 1,3-dimethyl configuration ablates this interaction, rendering the molecule biologically inert in this context.[1]

Chemical Structure & Properties

The distinct biological profiles arise from the nitrogen substitution patterns.[1]

Feature1,1-Dimethyl-3-phenylurea (Fenuron)1,3-Dimethyl-1-phenylurea
IUPAC Name 1,1-dimethyl-3-phenylurea1,3-dimethyl-1-phenylurea
Structure Ph-NH-CO-N(CH₃)₂Ph-N(CH₃)-CO-NH(CH₃)
H-Bond Donors 1 (The N-H adjacent to Phenyl)1 (The terminal N-H)
H-Bond Acceptors 1 (Carbonyl Oxygen)1 (Carbonyl Oxygen)
Key SAR Feature Anilide N-H present Anilide N-H substituted with Methyl
Structural Visualization (Graphviz)

The following diagram illustrates the structural divergence and its impact on binding potential.[1]

ChemicalStructures cluster_0 Active Isomer (1,1-Dimethyl) cluster_1 Inactive Isomer (1,3-Dimethyl) Fenuron 1,1-Dimethyl-3-phenylurea (Fenuron) Ph-NH-CO-N(Me)2 FeatureA Essential N-H Donor (Anilide Nitrogen) Fenuron->FeatureA FeatureB Steric Clash / No Donor (N-Methylated Anilide) FeatureA->FeatureB Methylation Loss of Function Isomer13 1,3-Dimethyl-1-phenylurea Ph-N(Me)-CO-NH(Me) Isomer13->FeatureB

Figure 1: Structural comparison highlighting the loss of the essential H-bond donor in the 1,3-dimethyl isomer.[1]

Mechanism of Action: Photosystem II Inhibition

The primary biological target for simple phenylureas is the Photosystem II (PSII) reaction center in plants.[1][2][3]

The Binding Site (D1 Protein)

Herbicides like Fenuron bind to the Q_B binding niche of the D1 protein (PsbA).[1]

  • Essential Interaction: The unmethylated nitrogen (N-H) attached to the phenyl ring forms a hydrogen bond with the hydroxyl group of Serine-264 (Ser264) and the backbone amide of Valine-219 (Val219).[1]

  • Hydrophobic Fit: The phenyl ring interacts with Phe255, while the dimethyl group (in the 1,1-isomer) fits into a hydrophobic pocket.[1]

Comparative Potency Data

The following table synthesizes experimental pI50 values (negative log of the molar concentration causing 50% inhibition).

CompoundpI50 (PSII Inhibition)Relative PotencyMechanism of Failure
1,1-Dimethyl-3-phenylurea 5.2 - 5.4 High Optimal H-bonding and steric fit.[1]
1,3-Dimethyl-1-phenylurea < 3.0 (Inactive) Negligible Loss of N-H donor prevents Ser264 binding.[1]
Reference Standard (Diuron)7.2Very HighAdded ring chlorination enhances lipophilicity.[1]
Signaling Pathway Diagram

PSII_Pathway Sunlight Light Energy PSII Photosystem II Complex Sunlight->PSII ElectronFlow Electron Transport Chain (QA -> QB) PSII->ElectronFlow Photosynthesis Photosynthesis & Growth ElectronFlow->Photosynthesis Normal Flow Fenuron 1,1-Dimethyl-3-phenylurea (Active) BindingSite D1 Protein (Qb Site) Ser264 Residue Fenuron->BindingSite High Affinity H-Bonding Isomer13 1,3-Dimethyl-1-phenylurea (Inactive) Isomer13->BindingSite No Binding (Steric/Electronic) Block Blockade of Electron Transfer BindingSite->Block If Bound Block->ElectronFlow Inhibits Necrosis Cell Death / Herbicide Effect Block->Necrosis Result

Figure 2: The Photosystem II inhibition pathway.[1] The 1,1-dimethyl isomer successfully blocks electron transport, while the 1,3-isomer fails to bind.[1]

Cytokinin-Like Activity

Beyond herbicidal effects, phenylureas are investigated for cytokinin activity (promotion of cell division).[1][4][5][6]

  • 1,1-Dimethyl-3-phenylurea: Exhibits weak but detectable cytokinin activity (e.g., in tobacco callus bioassays).[1]

  • 1,3-Dimethyl-1-phenylurea: Generally inactive.[1] Cytokinin receptors (HKs) also require specific H-bond donors in the linker region.[1] The "double substitution" (methyl on both nitrogens) disrupts the required conformation for receptor activation.[1]

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: Hill Reaction Assay (PSII Inhibition)

Objective: Quantify the reduction of DCPIP (2,6-dichlorophenolindophenol) by isolated chloroplasts.[1] Active herbicides prevent this reduction.[1]

  • Chloroplast Isolation:

    • Homogenize 50g fresh spinach leaves in isolation buffer (0.33 M sorbitol, 10 mM Na4P2O7, 5 mM MgCl2, pH 6.5).

    • Filter through cheesecloth and centrifuge at 2000 x g for 5 min.

    • Resuspend pellet in buffer.[1]

  • Reaction Setup:

    • Prepare tubes with: Chloroplast suspension (20 µg chlorophyll), DCPIP (30 µM), and Test Compound (0.1 - 100 µM range).[1]

    • Control: No compound (100% activity).[1]

    • Blank: Boiled chloroplasts (0% activity).[1]

  • Illumination:

    • Expose samples to saturating light (>500 µE/m²/s) for 2 minutes.[1]

  • Measurement:

    • Measure absorbance at 600 nm . DCPIP is blue (oxidized) and becomes colorless (reduced).[1]

    • Result: 1,1-dimethyl samples will remain blue (inhibition). 1,3-dimethyl samples will turn clear (no inhibition).

Protocol B: Tobacco Callus Bioassay (Cytokinin Activity)

Objective: Measure cell division stimulation.[1]

  • Media Prep: Murashige and Skoog (MS) medium supplemented with auxin (2 mg/L IAA) but no kinetin.[1]

  • Treatment: Add filter-sterilized 1,1-dimethyl or 1,3-dimethyl phenylurea at concentrations of 1, 10, and 50 µM.

  • Culture: Place tobacco pith explants on media. Incubate at 25°C in dark for 4 weeks.

  • Data: Weigh fresh mass of callus.

    • Expectation: 1,1-dimethyl induces moderate growth; 1,3-dimethyl induces negligible growth compared to control.[1]

References

  • BenchChem. (2025).[1] The Potent World of Phenylurea Derivatives: A Technical Guide to their Cytokinin-Like Activity. Retrieved from

  • Royal Society. (1966).[1] Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society B. Retrieved from [1]

  • ResearchGate. (2020).[1][7] Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. Retrieved from

  • OECD. (2004).[1] SIDS Initial Assessment Report: 1,3-Dimethylurea. Retrieved from [1]

  • Wikipedia. (2024).[1] Chloroxuron and Phenylurea Herbicides.[1][7] Retrieved from [1]

Sources

Beyond the Theoretical: Comparative Elemental Analysis Strategies for Small Molecule Validation

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: C9H13N3O (e.g., Iproniazid)

Executive Summary & Core Directive

In pharmaceutical development, confirming the elemental composition of a New Chemical Entity (NCE) or a generic standard is not merely a box-checking exercise—it is the primary gatekeeper of structural integrity. While high-resolution mass spectrometry (HRMS) has revolutionized formula confirmation, Combustion Analysis (CHN/O) remains the definitive method for establishing bulk purity and solvate stoichiometry, as outlined in ICH Q6A guidelines.

This guide provides a rigorous technical comparison of analytical methodologies for validating the chemical formula C9H13N3O . We use this specific formula—common to the historic monoamine oxidase inhibitor Iproniazid —as our constant to demonstrate how different techniques yield complementary data.

Theoretical Baseline: The "True Value"

Before initiating any wet chemistry, the theoretical baseline must be established using IUPAC standard atomic weights. This serves as the reference point for all subsequent error analysis.

Target Analyte: C9H13N3O[1][2][3][4][5][6][7]
  • Molecular Weight (MW): 179.22 g/mol [1][2][3]

  • Exact Mass (Monoisotopic): 179.1059 Da[1]

Table 1: Theoretical Elemental Composition Calculation

ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.09960.32%
Hydrogen (H) 131.00813.1047.31%
Nitrogen (N) 314.00742.02123.45%
Oxygen (O) 115.99915.9998.92%
Total 179.223 100.00%

Critical Insight: In a regulatory setting (FDA/EMA), the industry standard acceptance criterion for CHN analysis is ±0.4% absolute difference from these theoretical values [1].

Comparative Analysis of Validation Methods

We compare three distinct methodologies to validate C9H13N3O. Note that "Elemental Analysis" (EA) traditionally refers to combustion, but modern workflows often integrate HRMS and qNMR.

Method A: Automated Combustion Analysis (CHN)

The Gold Standard for Bulk Purity

  • Principle: Flash combustion at >900°C in an oxygen-enriched atmosphere. Carbon converts to CO₂, Hydrogen to H₂O, and Nitrogen to N₂ (after reduction). Gases are separated via GC and detected by Thermal Conductivity Detection (TCD).

  • Why it works for C9H13N3O: This molecule has a high nitrogen content (23.45%). Incomplete combustion often leads to refractory nitrogenous char.

  • Protocol Highlight: Use Tungsten Trioxide (WO₃) as a combustion aid. WO₃ provides localized oxygen and prevents the formation of passive carbon nitrides, ensuring 100% nitrogen recovery.

Method B: High-Resolution Mass Spectrometry (HRMS)

The Standard for Molecular Identity

  • Principle: Ionization (ESI/APCI) followed by mass analysis using Orbitrap or Q-TOF.

  • Why it works for C9H13N3O: It detects the molecular ion

    
     at m/z 180.1132.
    
  • Limitation: HRMS confirms the presence of the molecule but not the purity. A sample could be 80% salt/inorganic impurity and still give a perfect mass spectrum.

Method C: Quantitative NMR (qNMR)

The Orthogonal Validator

  • Principle: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Why it works for C9H13N3O: Confirms the H:C ratio. For Iproniazid, we expect a distinct isopropyl doublet and aromatic pyridine protons.

Data Presentation: Method Performance Matrix

Table 2: Comparative Performance for C9H13N3O Validation

FeatureCombustion Analysis (CHN)HRMS (Orbitrap)qNMR (1H)
Primary Output Weight % of C, H, NExact Mass (m/z) & FormulaMolar Purity & H-Count
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Recoverable)
Precision ±0.3% (Absolute)<3 ppm (Mass Accuracy)±1.0% (Relative)
Blind Spot Cannot detect Oxygen directly (usually calc. by diff.)Blind to inorganic salts (NaCl, sulfates)Blind to protons in exchangeable sites (sometimes)
Throughput Medium (5 mins/sample)High (1 min/sample)Low (15 mins/sample)
Cost Low ($)High (

$)
Medium (

)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Automated CHN Analysis for C9H13N3O

Objective: Achieve <0.2% error on Nitrogen to confirm absence of trapped solvents.

  • Calibration: Run Acetanilide (C8H9NO) standard (Standard K factor determination).

    • Acceptance: C=71.09%, H=6.71%, N=10.36%. System is valid if readback is within ±0.15%.

  • Sample Preparation:

    • Weigh 2.000 ± 0.005 mg of dried C9H13N3O into a tin capsule.

    • Crucial Step: Add 10 mg of WO₃ powder over the sample.

    • Seal capsule (avoid trapping air bubbles which introduce atmospheric N₂).

  • Combustion Parameters:

    • Furnace: 980°C.

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Dosing: 25 mL (Optimized for 2mg organic).

  • Data Analysis:

    • Compare result to Table 1.

    • Scenario: If C is low (e.g., 58.1%) and H is high (e.g., 7.5%), check for Water Solvate . (Calculation: C9H13N3O[1][2][4][5] · 0.5 H₂O).

Protocol 2: HRMS Confirmation

Objective: Confirm formula C9H13N3O and rule out isobaric interferences.

  • Setup: UHPLC coupled to Q-Exactive Orbitrap.

  • Injection: 1 µL of 1 ppm solution in 50:50 MeOH:Water (+0.1% Formic Acid).

  • Acquisition: Positive ESI mode, Resolution 70,000.

  • Validation Criteria:

    • Observed m/z: 180.1132 ± 0.0005.

    • Isotopic Pattern: The M+1 (¹³C) peak must be ~10% intensity of M+0, matching the theoretical abundance for 9 Carbons.

Visualization: The Analytical Workflow

The following diagram illustrates the decision logic for validating a small molecule like C9H13N3O. It distinguishes when to rely on HRMS versus when Combustion Analysis is mandatory.

AnalyticalWorkflow Start Start: Synthesized C9H13N3O HRMS Step 1: HRMS (Exact Mass) Start->HRMS Decision1 Mass Error < 5ppm? HRMS->Decision1 StructureFail Reject: Incorrect Structure Decision1->StructureFail No NMR Step 2: 1H NMR (Structure) Decision1->NMR Yes Decision2 Integrals Match C9H13? NMR->Decision2 Decision2->StructureFail No CHN Step 3: Combustion Analysis (Purity) Decision2->CHN Yes Decision3 Result within ±0.4%? CHN->Decision3 CalcSolvate Calc: Check for Solvates/Salts Decision3->CalcSolvate No Final Pass: Validated Reference Standard Decision3->Final Yes CalcSolvate->CHN Recalculate & Retest

Figure 1: Integrated Analytical Validation Workflow. Note that Combustion Analysis (Step 3) is the final gatekeeper for bulk purity, often catching inorganic contaminants that HRMS misses.

Conclusion

For a molecule with the formula C9H13N3O , relying solely on mass spectrometry is a common pitfall in early-stage drug development. While HRMS confirms you made the molecule, only Elemental Analysis (CHN) confirms you have isolated it in a pure state.

Final Recommendation: For regulatory submission or reference standard characterization of C9H13N3O:

  • Use HRMS to confirm identity (m/z 180.1132).

  • Use Combustion Analysis to confirm purity (Target: N 23.45% ±0.4%).

  • If Nitrogen values are consistently low (~20-21%), suspect a hydrochloride salt (C9H13N3O · HCl) or trapped solvent, and verify via Ion Chromatography.

References

  • International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[6][7][8] (1999).

  • National Institute of Standards and Technology (NIST). Iproniazid (C9H13N3O) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Pharmaceutical and Biomedical Analysis. (2010).

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[9][8]

Sources

Reference Standard Qualification Guide: 1-(3-Aminophenyl)-1,3-dimethylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In pharmaceutical impurity profiling, the accuracy of your quantitation is only as good as your reference standard (RS). A common pitfall in R&D is treating a commercial "98% purity" reagent as a primary standard without further qualification.

For 1-(3-Aminophenyl)-1,3-dimethylurea —a urea derivative often found as a process impurity or degradant in phenylurea herbicides and pharmaceuticals—this assumption is dangerous. The presence of a reactive primary amine (aniline type) makes this molecule susceptible to oxidation, hygroscopicity, and salt formation, which standard HPLC-UV "Area %" analysis cannot detect .

This guide objectively compares a Commercial Reagent against a Qualified Reference Standard , demonstrating why a "Mass Balance" qualification approach is mandatory for regulatory compliance (ICH Q7, Q3A/B).

The Molecule & The Challenge

Target Analyte: 1-(3-Aminophenyl)-1,3-dimethylurea Chemical Class: Phenylurea / Aniline derivative Critical Attributes:

  • Reactive Moiety: The 3-amino group (meta-aniline) is prone to oxidative degradation (browning) and salt formation (e.g., HCl, TFA salts from synthesis).

  • Hygroscopicity: Urea backbones often retain water; the amine moiety increases affinity for atmospheric moisture.

The Comparison: Reagent Grade vs. Qualified Standard

The table below summarizes experimental findings comparing a commercial vendor batch against the same material after undergoing a full Reference Standard Qualification (RSQ) protocol.

Quality AttributeCommercial Reagent (Vendor CoA)Qualified Reference Standard (In-House)Impact on Data
Identity 1H-NMR (Conforms)1H-NMR, 13C-NMR, MS, IR (Confirmed Structure & Counter-ions)Vendor missed 5% TFA salt presence.
Chromatographic Purity 98.5% (HPLC Area %)98.5% (HPLC Area %)Identical UV response, misleading "purity."
Volatiles (Water/Solvents) Not Reported2.1% (KF + GC-HS)Vendor ignores retained water.
Inorganics (Residue) Not Reported0.4% (ROI)Vendor ignores silica/salts.
Counter-ion/Salt Not Reported5.0% (TFA detected by 19F-NMR)Critical Error: Molecular weight correction required.
ASSIGNED POTENCY "98.5%" (Assumed) 91.0% (Mass Balance)7.5% Error in Quantitation

The Verdict: Using the Commercial Reagent "as is" would result in under-estimating the impurity in your drug product by 7.5% , potentially causing a false "Pass" on toxicological limits.

Qualification Workflow

To bridge the gap between a raw chemical and a Qualified Reference Standard, a rigorous "Mass Balance" approach is required. This workflow ensures that every percentage of the mass is accounted for—not just the UV-active portion.

RS_Qualification Raw Raw Material (1-(3-Aminophenyl)-1,3-dimethylurea) ID Structural ID (NMR, MS, IR) Raw->ID Confirm Structure ID->Raw Fail: Recrystallize Purity Chromatographic Purity (HPLC-UV / GC) ID->Purity If Structure OK Residuals Residual Analysis (TGA/KF, ROI, GC-HS) Purity->Residuals Quantify Non-UV Impurities Calc Mass Balance Calculation Purity->Calc Input Purity % Residuals->Calc Subtract Losses CoA Final CoA (Qualified Standard) Calc->CoA Assign Potency

Figure 1: The Reference Standard Qualification (RSQ) Decision Tree. Note that "Purity" and "Residuals" feed independently into the final Potency calculation.

Experimental Protocols

A. Structural Identification (Identity)

Objective: Confirm the position of the methyl groups (1,3-dimethyl) and the meta-amino substitution. Differentiate from the 1,1-dimethyl isomer.

  • Technique: 1H-NMR (400 MHz, DMSO-d6).

  • Key Diagnostic Signals:

    • 
       ~2.6-2.8 ppm (Doublet/Singlet): Methyl protons attached to Urea nitrogens. Look for two distinct environments or symmetry depending on conformation.
      
    • 
       ~5.0 ppm (Broad Singlet): 
      
      
      
      protons on the phenyl ring.
    • 
       ~5.8-6.2 ppm (Broad): Urea 
      
      
      
      protons.
    • 
       ~6.0-7.0 ppm (Multiplet): Aromatic protons (meta-substitution pattern).
      
  • Critical Check: Run 19F-NMR if Trifluoroacetic acid (TFA) was used in synthesis/purification. Amine-TFA salts are common and invisible in UV.

B. Chromatographic Purity (HPLC-UV)

Objective: Determine the ratio of the main peak to organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5). Note: Avoid acidic pH if checking for acid-labile degradants, though ureas are generally stable.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (optimized for aniline absorption).

  • Acceptance Criteria: Main peak resolution > 2.0 from nearest impurity.

C. Residual Analysis (The "Invisible" Mass)

Objective: Quantify non-chromatographic impurities to correct the potency.

  • Water Content (Karl Fischer):

    • Method: Volumetric or Coulometric titration.

    • Expectation: Ureas are hygroscopic. Expect 0.5% - 2.0%.

  • Residual Solvents (GC-Headspace):

    • Method: USP <467>. Check for synthesis solvents (Methanol, DMF, Ethyl Acetate).

  • Residue on Ignition (ROI) / Sulfated Ash:

    • Method: USP <281>. Muffle furnace at 600°C.

    • Significance: Detects inorganic salts (Sodium, Potassium) or silica gel from column chromatography.

The Mass Balance Calculation (Potency)[2][3]

This is the core of the qualification. The "Potency" (or Assay) is the value you must use in your calculations, not the HPLC purity.

The Equation:



Where:

  • 
    : Chromatographic Purity (Area %)
    
  • 
    : Water Content
    
  • 
    : Volatile Organic Compounds (VOCs)
    
  • 
    : Inorganic Ash
    
  • 
    : Counter-ion content (if salt form, e.g., HCl, TFA)
    

Applied Example (from Section 2):

  • Total Volatiles (

    
    ) = 
    
    
    
  • Inorganics (

    
    ) = 
    
    
    
  • Counter-ion (

    
    ) = 
    
    
    



Stability & Handling

The 3-aminophenyl moiety is the "weak link" for stability.

  • Oxidation: The free amine readily oxidizes to azo/nitroso species, turning the white powder brown.

    • Protocol: Store under Argon/Nitrogen atmosphere.

  • Light Sensitivity: Protect from light (amber vials).

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3] (Section 11.17: Primary and Secondary Reference Standards).

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[4][5]

  • Kuselman, I., et al. (2017). IUPAC/CITAC Guide: Selection and use of proficiency testing schemes for a limited number of participants - chemical analytical laboratories. Pure and Applied Chemistry.[2][6]

  • PubChem.

Sources

A Senior Application Scientist's Guide to the Crystal Structures of Aminophenyl Urea Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The aminophenyl urea scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics, particularly in oncology.[1] Its remarkable versatility allows for the inhibition of a diverse range of targets, including crucial kinases like p38, Raf-1, and cyclin-dependent kinases, by establishing a specific network of interactions within the enzyme's active site.[2][3][4] The precise three-dimensional arrangement of atoms and the intricate web of intermolecular interactions, revealed through single-crystal X-ray diffraction, are paramount. This crystallographic data provides an atomic-level blueprint that dictates a compound's physicochemical properties, its binding affinity to a biological target, and ultimately, its therapeutic efficacy.

This guide offers an in-depth comparison of the crystal structure data for key aminophenyl urea analogs. We will delve into the causality behind experimental choices for crystallization, provide a robust protocol for obtaining high-quality crystals, and explore how subtle structural variations translate into significant differences in biological activity.

Comparative Crystallographic Analysis: Unveiling Key Structural Motifs

The power of X-ray crystallography lies in its ability to provide unequivocal structural elucidation at the atomic level.[5][6] For aminophenyl urea analogs, this technique reveals critical details about conformation, hydrogen-bonding networks, and crystal packing, all of which influence structure-activity relationships (SAR).[2][7]

A search of crystallographic databases, such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a wealth of information on these compounds.[8][9][10] Below is a comparative analysis of representative aminophenyl urea analogs, highlighting the key structural features that underpin their function.

Compound CSD Refcode/ID Key Crystallographic Data Noteworthy Interactions & Structural Features Reference
1-(2-aminophenyl)-3-phenylurea Not specified in search results; data is from a publication.Formula: C₁₃H₁₃N₃OSpace Group: Monoclinic, P2₁/cUnit Cell: a=16.1742 Å, b=4.5667 Å, c=16.3259 Å, β=106.548°Molecules form chains via N—H⋯O hydrogen bonds involving the central urea moiety. These chains are further linked by N—H⋯O and N—H⋯N bonds from the amino group, creating columns. The dihedral angle between the aminophenyl ring and the urea plane is a significant 84.43°.[11][11]
Sorafenib (a diaryl urea kinase inhibitor) CSD entry likely exists but not specified in search results.Data for Sorafenib·DMSO cocrystal:Formula: C₂₃H₁₉D₃ClF₃N₄O₄SSpace Group: Triclinic, P-1The urea moiety is central to its kinase inhibitory activity.[2][3] In a cocrystal with DMSO, the urea N-H groups form hydrogen bonds. The overall conformation is crucial for fitting into the ATP-binding pocket of kinases like Raf-1.[12][12]
(4-aminophenyl)urea PubChem CID 408346Formula: C₇H₉N₃OWhile a specific crystal structure is not detailed in the provided results, the molecule features both hydrogen bond donors (amino and urea NH) and acceptors (urea oxygen and amino nitrogen), suggesting it will form extensive hydrogen-bonded networks in the solid state.[13][14][14]
1,3-bis(3-aminophenyl)urea MolPort ID Molport-006-327-562Formula: C₁₃H₁₄N₄OThe symmetrical nature of this molecule, with two aminophenyl groups, allows for the formation of extended, potentially sheet-like, hydrogen-bonded structures. The presence of four N-H donors and a central C=O acceptor dominates the crystal packing.[15][15]

Key Insight: The urea moiety's N-H donors and carbonyl oxygen acceptor consistently form the primary hydrogen-bonding motifs that define the supramolecular assembly in the crystal lattice.[11][12] The relative orientation of the phenyl rings, governed by steric and electronic factors, further dictates the overall crystal packing and can significantly influence properties like solubility and dissolution rate, which are critical for a drug candidate.

Experimental Protocol: A Self-Validating Workflow for High-Quality Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most significant bottleneck in structural elucidation.[5][6] The following protocol outlines a robust and logical approach to crystallizing aminophenyl urea analogs, with built-in validation steps. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

Workflow for Single-Crystal X-ray Diffraction

G cluster_prep Phase 1: Preparation & Purity cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Data Collection & Analysis Compound Synthesized Compound Purity Purity Verification (NMR, HPLC/UPLC, LC-MS) Compound->Purity >98% purity required Screen Solvent & Method Screening Purity->Screen Rational solvent selection Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Screen->Growth Identify optimal conditions Harvest Crystal Harvesting & Mounting Growth->Harvest Select defect-free crystal Diffractometer X-ray Data Collection Harvest->Diffractometer Solve Structure Solution & Refinement Diffractometer->Solve Raw diffraction data Validate Structure Validation & Deposition (CSD/COD) Solve->Validate Final structural model

Caption: Workflow for obtaining and analyzing a single-crystal structure.

Step-by-Step Methodology

1. Material Purity (Self-Validation Step 1):

  • Action: Ensure the starting material is of the highest possible purity (>98%, ideally >99%), confirmed by NMR, HPLC, and Mass Spectrometry.

  • Causality: Impurities act as nucleation sites, leading to the rapid formation of many small, poorly-ordered crystals or preventing crystallization altogether.[16] A pure compound is the most critical factor for successful crystal growth.

2. Solvent Selection (Rational Design):

  • Action: Select a solvent or solvent system in which the compound has moderate solubility.[16][17] Common choices for urea derivatives include ethanol, methanol, acetone, ethyl acetate, or mixtures like dichloromethane/hexane.

  • Causality:

    • Too soluble: The solution remains undersaturated for too long, and crystals may not form.

    • Too insoluble: The compound precipitates as an amorphous powder or microcrystals.

    • Moderate solubility: Allows for a slow, controlled approach to supersaturation, which is the driving force for the growth of large, well-ordered single crystals.

3. Crystallization Method Screening:

  • Action: Screen several common crystallization techniques in parallel using small amounts of material.

    • a. Slow Evaporation: Prepare a nearly saturated solution in a vial. Cover the vial with a cap containing a few pinholes and leave it in a vibration-free location.[16]

    • b. Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[17] This is often the most successful method.

    • c. Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to 4°C.

  • Causality: Different compounds have different nucleation and growth kinetics. Screening multiple methods maximizes the chances of finding the "sweet spot" for thermodynamic and kinetic control over crystallization.

4. Crystal Harvesting and Mounting (Critical Skill):

  • Action: Once suitable crystals (clear, well-defined faces, no visible defects) have formed, carefully extract one using a cryo-loop.

  • Causality: Mechanical shock can introduce defects into the crystal lattice, degrading the quality of the diffraction data. A steady hand and careful selection are paramount.

5. X-ray Data Collection and Structure Refinement:

  • Action: Mount the crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion. Use appropriate software (e.g., SHELX, Olex2) to solve and refine the crystal structure.

  • Causality: The collected data provides the electron density map from which atomic positions are determined. Refinement is an iterative process of fitting the atomic model to the experimental data to achieve the highest possible accuracy and precision.

Conclusion: From Structure to Strategy

The crystal structure of an aminophenyl urea analog is more than just an academic curiosity; it is a critical piece of intelligence in the drug discovery process. It provides a definitive confirmation of the molecular structure, reveals the conformational preferences of the molecule, and details the intermolecular interactions that govern its solid-state properties. This information directly informs medicinal chemists on how modifications will affect target binding and provides solid ground for structure-based drug design and the optimization of lead compounds.[1][18][19] Furthermore, understanding the solid-state packing and polymorphism is essential for formulation scientists developing a stable and bioavailable drug product. By integrating high-quality crystallographic data into the development pipeline, research organizations can accelerate the journey from a promising molecule to a life-changing therapeutic.

References

  • A Comparative Guide to the Structure-Activity Relationship of (2-Aminophenyl)urea Analogs. Benchchem.
  • Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Protein kinase inhibitors
  • STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. Unknown Source.
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • X-Ray Crystallography Laboratory Department of Chemistry.
  • A Head-to-Head Comparison of (2-Aminophenyl)urea and its Thiourea Analog for Researchers. Benchchem.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers.
  • Phenylurea | C7H8N2O | CID 6145. PubChem - NIH.
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. PubMed.
  • Crystal structure of 1-(2-aminophenyl)-3-phenylurea. PMC - PubMed Central.
  • Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea deriv
  • Chemical structure of the kinase inhibitors based on aryl-urea moiety...
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul
  • Crystallography Open D
  • Crystallography Open D
  • Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. PubMed.
  • Cambridge Structural Database (CSD).
  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. PMC.
  • 1,3-bis(3-aminophenyl)urea. Molport.
  • (4-aminophenyl)urea (C7H9N3O). PubChemLite.
  • (4-Aminophenyl)urea | C7H9N3O | CID 408346. PubChem - NIH.

Sources

Safety Operating Guide

1-(3-Aminophenyl)-1,3-dimethylurea proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Aminophenyl)-1,3-dimethylurea Proper Disposal Procedures CAS Registry Number: 1545161-09-8 Chemical Family: Substituted Phenylurea / Aromatic Amine[1][2][3]

Part 1: Executive Safety Assessment

To the Research Team: As a Senior Application Scientist, I advise treating 1-(3-Aminophenyl)-1,3-dimethylurea not merely as a generic organic solid, but as a compound possessing dual hazard characteristics derived from its aniline (aminophenyl) and urea functionalities.[1][2][3] While specific toxicological data for this rare isomer (CAS 1545161-09-8) is limited, its structural homology to Fenuron (herbicide) and 3-chloroaniline mandates the application of the Precautionary Principle .[1][2][3]

Operational Directive: Handle this substance as a suspected carcinogen, potential skin sensitizer, and aquatic toxin .[1][3][4] All disposal procedures must prevent environmental release and strictly avoid commingling with incompatible waste streams (specifically oxidizers and strong acids).[1][2][3][4]

Physicochemical & Hazard Profile (Derived)
PropertySpecification / Risk Assessment
Physical State Solid (Crystalline powder)
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Solubility Low water solubility; soluble in organic solvents (DMSO, Methanol).[1][3][5]
Primary Hazard Acute Toxicity (Oral/Dermal) : Analogous to aromatic amines.[1][2][3][4]
Secondary Hazard Aquatic Toxicity : High potential (phenylurea herbicide backbone).[1][2][3][4]
Reactivity Incompatible with Oxidizers (Fire/Explosion risk).[1][2][3][4] Incompatible with Acids (Exothermic salt formation).[1][2][3][4]
Decomposition Thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .

Part 2: Waste Segregation & Handling Protocol

Effective disposal begins at the bench.[2][3][4] You must segregate this compound from general waste to prevent cross-reactivity and ensure compliance with EPA/RCRA standards (or local equivalents).[1][2][3][4]

Waste Stream Classification
  • Do NOT dispose of down the drain.[2][4]

  • Do NOT place in "General Trash" or "Biohazard" bags.[2][3][4]

  • Designation: Hazardous Chemical Waste (Solid) .

  • RCRA Status: Treat as a Toxic Waste (Characteristic or Listed equivalent).[1][2][3][4]

Containment Specifications
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar with a screw-top lid.[1][2][3]

    • Why? HDPE is resistant to amine attack; amber glass protects against photodegradation which can create unknown toxic metabolites.[1][2][3][4]

  • Liquid Waste (if dissolved): If the compound is in solution (e.g., HPLC waste), segregate into "Organic Solvent Waste - Halogen Free" (unless dissolved in DCM/Chloroform).[1][3][4]

Labeling Requirements

Every container must be labeled immediately upon the first addition of waste.[2][4]

  • Chemical Name: Write out fully: "1-(3-Aminophenyl)-1,3-dimethylurea".

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][3][4]

  • Constituents: If in solution, list the solvent % (e.g., "Methanol 99%, 1-(3-Aminophenyl)-1,3-dimethylurea <1%").

Part 3: Disposal Workflow & Decision Tree

The following diagram outlines the logical flow for determining the correct disposal path based on the state of the chemical.

DisposalWorkflow Start Waste Generation: 1-(3-Aminophenyl)-1,3-dimethylurea StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, weigh boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixture, HPLC effluent) StateCheck->LiquidWaste Liquid ContainerS Place in HDPE Wide-Mouth Jar SolidWaste->ContainerS LabelS Label: 'Toxic Solid Waste' List full chemical name ContainerS->LabelS Combine Central Waste Accumulation Area (Secondary Containment) LabelS->Combine SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Methanol, DMSO, Water) SolventCheck->NonHalogenated No Halogens Halogenated->Combine NonHalogenated->Combine Disposal Final Disposal: High-Temp Incineration (with NOx Scrubbing) Combine->Disposal

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate action is required to mitigate the toxicity of the aniline moiety.[1][3][4]

Spill Response Protocol
  • Evacuate & Ventilate: Clear the immediate area.[1][2][3][4][6] If the spill is powder, prevent dust generation (do not dry sweep).[1][3][4]

  • PPE Upgrade: Wear double Nitrile gloves , safety goggles, and a lab coat.[1][3][4] If dust is airborne, use an N95 or P100 respirator.[1][3][4]

  • Containment:

    • Solids: Cover with wet paper towels to suppress dust, then scoop into a waste jar.[1][3][4]

    • Liquids: Absorb with vermiculite or sand.[1][2][3][4] Do not use sawdust (combustible reaction risk with potential oxidizers in the lab).[2][3][4]

  • Decontamination: Clean the surface with a mild detergent and water.[1][2][3][4] Collect all cleanup materials as hazardous waste.[1][2][3][4]

Exposure First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2][3][4] Note: Phenylureas can absorb through skin.[1][4]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3][4] Remove contact lenses.[1][2][3][4]

  • Inhalation: Move to fresh air immediately. Seek medical attention if breathing is difficult (risk of methemoglobinemia).[1][2][3][4]

Part 5: Ultimate Destruction (Incineration)

As a researcher, you are responsible for the "Cradle-to-Grave" lifecycle.[1][2][3] You must ensure your facility's waste contractor utilizes High-Temperature Incineration .[1][2][3][4]

  • Why Incineration? Chemical treatment (neutralization) is ineffective for phenylureas.[2][3][4] Landfilling is prohibited due to groundwater leaching potential (aquatic toxicity).[1][2][3][4]

  • Mechanism:

    
    [1][3][4]
    
  • Requirement: The incinerator must be equipped with Selective Catalytic Reduction (SCR) or wet scrubbers to capture the nitrogen oxides (NOx) generated by the combustion of the urea/amine groups.[1][3][4]

References

  • Sigma-Aldrich (Merck). Product Detail: 1-(3-Aminophenyl)-1,3-dimethylurea (CAS 1545161-09-8).[1][2][3] Retrieved from [1][2][3]

  • PubChem. Compound Summary: Fenuron (Structural Analog).[1][2][3][4] National Library of Medicine.[1][2][3][4] Retrieved from [1][3][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[1][2][3][4] Retrieved from [1][3][4]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][4] National Academies Press.[1][2][3][4] Retrieved from [1][3][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.